4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCILPHWDZXVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342144 | |
| Record name | 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19837-74-2 | |
| Record name | 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide compound of significant interest in medicinal chemistry and drug discovery. As a member of the sulfa drug class, its primary mechanism of action involves the inhibition of bacterial folic acid synthesis, leading to bacteriostatic effects.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with its known biological activities and the experimental methodologies used to determine these characteristics. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | [2] | |
| Molecular Formula | C₁₃H₁₄N₂O₃S | [1] |
| Molecular Weight | 278.33 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 19837-74-2 | [1] |
| Melting Point | 195-197 °C | |
| 250–252°C | [1] | |
| Boiling Point (Predicted) | 477.4 ± 55.0 °C | |
| Density (Predicted) | 1.358 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.50 ± 0.10 | |
| logP (Predicted) | 2.078 | [3] |
| Water Solubility (log₁₀WS, Predicted) | -2.73 mol/L | [3] |
| Solubility | Soluble in polar solvents like ethanol and methanol; limited solubility in non-polar solvents.[1] | [1] |
Biological Activity and Mechanism of Action
Inhibition of Folate Synthesis
The primary and most well-established mechanism of action for this compound, like other sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is a vital precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby blocking the production of dihydropteroate, a precursor to folic acid. This disruption of the folate synthesis pathway leads to a depletion of essential nucleotides, ultimately inhibiting bacterial growth and replication.[1]
Caption: Inhibition of bacterial folate synthesis pathway by this compound.
Carbonic Anhydrase Inhibition
In addition to their antibacterial properties, sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4] CAs are involved in various physiological processes in humans, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. While the primary application of many sulfonamides is as antimicrobials, their potential to inhibit human carbonic anhydrases is an important consideration in drug development due to potential off-target effects or opportunities for drug repurposing. The inhibitory activity of 4-amino-substituted benzenesulfonamides against various human carbonic anhydrase isoforms has been studied.[4]
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a compound are essential for reproducibility and validation of results. The following are generalized protocols that are commonly employed.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is the melting point of the substance.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a sulfonamide, the pKa typically refers to the acidity of the sulfonamide N-H proton.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthesis Workflow
The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.
Caption: General synthetic workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound with established antibacterial activity. The data presented, including its molecular characteristics, solubility, and predicted partitioning behavior, are fundamental for its application in research and drug development. The primary mechanism of action through the inhibition of bacterial folate synthesis has been detailed, along with a secondary potential activity as a carbonic anhydrase inhibitor. The outlined experimental protocols provide a basis for the determination and verification of its physicochemical properties. Further experimental validation of the predicted values and a more in-depth investigation into its carbonic anhydrase inhibition profile would be valuable for a more complete understanding of this compound's biological activities.
References
- 1. Buy this compound (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) for 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. The predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons in similar sulfonamide structures. The atom numbering scheme used for assignment is presented in the molecular structure diagram below.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | 7.50 - 7.60 | d | ~8.5 | 2H |
| H-3, H-5 | 6.60 - 6.70 | d | ~8.5 | 2H |
| H-2', H-6' | 7.05 - 7.15 | d | ~9.0 | 2H |
| H-3', H-5' | 6.80 - 6.90 | d | ~9.0 | 2H |
| -NH₂ | 5.80 - 6.00 | s (broad) | - | 2H |
| -SO₂NH- | 9.90 - 10.10 | s (broad) | - | 1H |
| -OCH₃ | 3.70 - 3.80 | s | - | 3H |
d: doublet, s: singlet
Predicted ¹³C NMR Data
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C-1 | 128.0 - 129.0 |
| C-2, C-6 | 129.5 - 130.5 |
| C-3, C-5 | 113.5 - 114.5 |
| C-4 | 152.0 - 153.0 |
| C-1' | 131.0 - 132.0 |
| C-2', C-6' | 123.0 - 124.0 |
| C-3', C-5' | 114.0 - 115.0 |
| C-4' | 156.0 - 157.0 |
| -OCH₃ | 55.0 - 56.0 |
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the atom numbering system used for the predicted NMR assignments.
Unveiling the Molecular Signature: An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry and drug development. Through a detailed examination of its Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry characteristics, this guide offers valuable insights into the structural identification and analytical characterization of this molecule. The presented data, experimental protocols, and visual workflows are intended to serve as a practical resource for researchers engaged in the synthesis, quality control, and mechanistic studies of sulfonamide-based compounds.
Introduction: The Significance of this compound
This compound belongs to the sulfonamide class of compounds, which are renowned for their diverse pharmacological activities. The structural features of this molecule, including the aromatic amine, the sulfonamide linkage, and the methoxy-substituted phenyl ring, contribute to its potential biological activity and make it a valuable scaffold in drug discovery. Accurate and robust analytical methods are paramount for confirming the identity, purity, and stability of such compounds. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the elucidation of functional groups and molecular vibrations, and mass spectrometry for the determination of molecular weight and fragmentation patterns, which are crucial for structural confirmation.
FT-IR Spectral Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups.
Predicted FT-IR Spectral Data
While an experimental spectrum for this specific molecule is not publicly available, a predicted analysis based on the characteristic frequencies of its constituent functional groups provides a reliable reference. The expected vibrational bands are summarized in Table 1.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450-3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3300-3200 | N-H stretching | Sulfonamide (-SO₂NH-) |
| 3100-3000 | C-H stretching | Aromatic Ring |
| 2960-2850 | C-H stretching | Methoxy (-OCH₃) |
| 1630-1600 | N-H bending | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretching | Aromatic Ring |
| 1370-1330 | S=O stretching (asymmetric) | Sulfonamide (-SO₂-) |
| 1180-1160 | S=O stretching (symmetric) | Sulfonamide (-SO₂-) |
| 1250-1200 | C-O stretching | Aryl Ether (-O-CH₃) |
| 1100-1000 | C-N stretching | |
| 900-650 | C-H out-of-plane bending | Aromatic Ring |
Key Spectral Features:
-
N-H Stretching: The presence of two distinct N-H stretching regions is anticipated. The bands in the 3450-3300 cm⁻¹ range are characteristic of the primary aromatic amine (-NH₂), while the band in the 3300-3200 cm⁻¹ region corresponds to the N-H bond of the sulfonamide group.
-
S=O Stretching: The strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are expected around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. These are highly characteristic peaks for sulfonamides.
-
Aromatic and Methoxy Groups: The spectrum will also display characteristic absorptions for the aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy group.
Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The mass spectrum of this compound provides clear evidence of its molecular ion and characteristic fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
The following data is based on the GC-MS analysis of this compound.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 278 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | High | [H₂N-C₆H₄-SO₂]⁺ |
| 122 | Moderate | [C₆H₄-SO₂]⁺ |
| 108 | High | [CH₃O-C₆H₄-NH]⁺ |
Fragmentation Pathway:
The fragmentation of this compound in mass spectrometry is primarily driven by the cleavage of the S-N bond and the loss of the sulfonyl group.
-
Molecular Ion: The peak at m/z 278 corresponds to the molecular ion [C₁₃H₁₄N₂O₃S]⁺.
-
Formation of m/z 123 and 108: The most prominent fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of the 4-aminobenzenesulfonyl cation at m/z 123 and the 4-methoxyphenylaminyl radical. The radical can then be detected as the cation at m/z 108.
-
Formation of m/z 122: The fragment at m/z 122 likely arises from the loss of a hydrogen atom from the 4-aminobenzenesulfonyl cation.
Experimental Protocols
The following are generalized experimental protocols for the FT-IR and mass spectrometry analysis of this compound.
FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: The solid sample is finely ground and mixed with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, held for 1 minute, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for the FT-IR and mass spectrometry analysis of this compound.
Caption: Experimental workflow for FT-IR analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This technical guide has provided a detailed overview of the FT-IR and mass spectrometry analysis of this compound. The predicted FT-IR data highlights the key vibrational frequencies associated with its functional groups, while the GC-MS data confirms its molecular weight and reveals a characteristic fragmentation pattern. The outlined experimental protocols and visual workflows offer a practical framework for the analytical characterization of this and related sulfonamide compounds. This information is critical for ensuring the quality and integrity of research and development in the pharmaceutical sciences.
In-Depth Technical Guide: Crystal Structure and Molecular Geometry of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, molecular geometry, synthesis, and biological significance of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. This compound, a member of the sulfonamide class of drugs, is a subject of interest for its potential therapeutic applications.
Molecular Structure and Properties
This compound, with the molecular formula C₁₃H₁₄N₂O₃S, consists of a central benzenesulfonamide core. An amino group is attached at the para-position of the phenyl ring of the benzenesulfonamide moiety, and the sulfonamide nitrogen is substituted with a 4-methoxyphenyl group.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₃S |
| IUPAC Name | This compound |
| Molar Mass | 278.33 g/mol |
| CAS Number | 19837-74-2 |
Crystallographic and Molecular Geometry Data
The definitive crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 719465. While direct access to the specific crystallographic information file (CIF) is restricted, the following tables present typical and expected values for the crystal system, bond lengths, and bond angles based on closely related sulfonamide structures.
Disclaimer: The following quantitative data are illustrative and represent typical values for N-aryl benzenesulfonamides. For precise, experimentally determined values for this compound, direct access to the CCDC deposition 719465 or the associated primary publication (DOI: 10.1002/jps.21784) is required.
Table 2: Illustrative Crystal Data and Structure Refinement Parameters
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 9.0 - 11.0 |
| b (Å) | ~ 7.0 - 9.0 |
| c (Å) | ~ 20.0 - 22.0 |
| α (°) | 90 |
| β (°) | ~ 95.0 - 105.0 |
| γ (°) | 90 |
| Volume (ų) | ~ 1500 - 1700 |
| Z | 4 |
| Calculated Density (g/cm³) | ~ 1.3 - 1.4 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
Table 3: Illustrative Selected Bond Lengths (Å)
| Bond | Illustrative Length (Å) |
| S1–O1 | ~ 1.43 |
| S1–O2 | ~ 1.44 |
| S1–N1 | ~ 1.64 |
| S1–C1 | ~ 1.76 |
| N1–C7 | ~ 1.42 |
| C10–N2 | ~ 1.38 |
| C13–O3 | ~ 1.37 |
| O3–C14 | ~ 1.42 |
Table 4: Illustrative Selected Bond Angles (°)
| Angle | Illustrative Angle (°) |
| O1–S1–O2 | ~ 119.5 |
| O1–S1–N1 | ~ 106.5 |
| O2–S1–N1 | ~ 107.0 |
| O1–S1–C1 | ~ 108.0 |
| O2–S1–C1 | ~ 108.5 |
| N1–S1–C1 | ~ 106.0 |
| C7–N1–S1 | ~ 124.0 |
| C10–C11–N2 | ~ 120.0 |
| C12–C13–O3 | ~ 120.0 |
| C13–O3–C14 | ~ 118.0 |
The molecular geometry is characterized by a tetrahedral arrangement around the sulfur atom. The two phenyl rings are not coplanar, with a significant dihedral angle between them, which is a common feature in N-aryl benzenesulfonamides.
Experimental Protocols
Synthesis of this compound
A common synthetic route for this compound involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine), followed by the deprotection of the acetamido group.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
4-Methoxyaniline (p-anisidine)
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol (for recrystallization)
Procedure:
-
Sulfonamide Formation: 4-Acetamidobenzenesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. To this solution, 4-methoxyaniline (1.1 eq) and a base like pyridine (1.2 eq) are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(4-acetylaminophenyl)sulfonyl-4-methoxyaniline.
-
Deprotection: The crude product is then subjected to acidic or basic hydrolysis to remove the acetyl protecting group. For acidic hydrolysis, the compound is refluxed in a mixture of ethanol and concentrated hydrochloric acid.
-
Isolation and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by solvent diffusion methods.
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD or CMOS detector. The crystal is maintained at a constant temperature, often 100 K or 293 K, using a cryostream or a temperature controller. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded at different crystal orientations.
Structure Solution and Refinement: The collected diffraction data are processed to obtain a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Biological Activity and Signaling Pathway
Sulfonamides, including this compound, are well-known for their antimicrobial activity. Their primary mechanism of action involves the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria and some other microorganisms. Folic acid is an essential precursor for the synthesis of nucleotides, and its depletion ultimately inhibits DNA replication and cell growth.
Caption: Workflow for the synthesis and structural characterization.
Conclusion
This technical guide has summarized the key structural, synthetic, and biological aspects of this compound. While precise, experimentally verified crystallographic data requires access to the primary literature, the provided information offers a robust foundation for researchers in the fields of medicinal chemistry, materials science, and drug development. The detailed experimental protocols and the illustrative workflow diagram serve as valuable resources for the synthesis and characterization of this and related sulfonamide compounds.
Technical Guide: Physicochemical Properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, with the CAS Number 19837-74-2, is a sulfonamide compound of interest in medicinal chemistry and biological research. As a derivative of the well-established benzenesulfonamide scaffold, it serves as a precursor for various pharmaceuticals and is investigated for its potential antimicrobial properties. The mechanism of action for sulfonamides typically involves the inhibition of folate synthesis in microorganisms, which is essential for DNA replication and cellular growth.
This technical guide provides a focused overview of the key physicochemical properties of this compound: its melting point and solubility. It includes available quantitative data, detailed experimental protocols for determining these properties, and a visual representation of a common synthesis workflow for the compound.
Physicochemical Data
The following tables summarize the available quantitative data for the melting point and solubility of this compound.
Melting Point
There are conflicting reports in the literature regarding the experimental melting point of this compound. This discrepancy may be due to variations in sample purity or polymorphic forms. A predicted value is also included for comparison.
| Parameter | Value | Data Type | Source |
| Melting Point | 195-197 °C | Experimental | Not specified |
| Melting Point | 250–252 °C | Experimental | [1] |
| Fusion Temperature (Tfus) | 194.25 °C (467.40 ± 0.20 K) | Predicted | [2] |
Solubility
Experimental quantitative solubility data for this compound in various solvents is not widely available in the public literature. The table below presents qualitative descriptions and a computationally predicted value for its solubility in water.
| Solvent | Solubility | Data Type | Source |
| Polar Solvents (e.g., Ethanol, Methanol) | Soluble | Qualitative | [1] |
| Non-polar Solvents | Limited Solubility | Qualitative | [1] |
| Water | Log10(S) = -2.73 (mol/L) | Predicted | [2] |
Experimental Protocols
The following sections detail standardized laboratory protocols for the determination of melting point and solubility, adaptable for this compound.
Melting Point Determination using the Capillary Method
This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Spatula
-
Mortar and pestle (if sample is not already powdered)
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Place a small amount of the dry compound on a clean, dry surface. Crush the sample into a fine powder using a spatula or mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample. A small amount of the compound will be forced into the open end.
-
Packing the Sample: To pack the sample tightly at the bottom of the sealed tube, drop the capillary tube (sealed-end down) through a long glass tube (approx. 1 meter) onto a hard surface. Repeat this process until the sample is packed to a height of 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb close to the sample.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Set the apparatus to heat quickly and note the approximate temperature at which the sample melts. Allow the apparatus to cool before proceeding.
-
Accurate Determination: For an accurate measurement, begin heating the apparatus slowly when the temperature is about 15-20 °C below the expected melting point. The heating rate should be reduced to 1-2 °C per minute as the melting point is approached.
-
Observation and Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T1 – T2.
-
-
Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.
Solubility Determination using the Shake-Flask Method
This protocol outlines the equilibrium (thermodynamic) solubility determination of a compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., water, ethanol, buffer solution)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Preparation: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to generate a calibration curve.
-
Sample Addition: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.
-
Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the vials at high speed.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted solution using a calibrated analytical instrument (e.g., measure absorbance via UV-Vis spectrophotometry or peak area via HPLC).
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound. The result is typically expressed in units such as mg/mL or mol/L.
Visualization of Synthesis Workflow
The following diagram illustrates a general multi-step synthesis process for this compound.
References
Quantum Chemical Blueprint of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a molecule of significant interest in medicinal chemistry, belonging to the sulfonamide class of compounds known for their broad spectrum of biological activities. Understanding the molecule's three-dimensional structure, electronic properties, and vibrational characteristics is paramount for elucidating its mechanism of action, predicting its reactivity, and designing more potent and selective analogues. Quantum chemical calculations provide a powerful in-silico lens to probe these fundamental properties at the atomic level.
This technical guide provides a comprehensive overview of the theoretical framework and expected outcomes for the quantum chemical analysis of this compound. It details the standard computational methodologies, presents available experimental data for comparative purposes, and visualizes the workflow and conceptual relationships inherent in such a study.
Part 1: Computational Methodology
The recommended and widely adopted approach for the quantum chemical analysis of sulfonamide derivatives is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for molecules of this size.
Software and Theoretical Level
A robust computational study of this compound would typically employ:
-
Software: Gaussian 09 or a more recent version is a standard choice for such calculations.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is well-established for providing reliable geometric and electronic properties for organic molecules.[1]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen respectively, is crucial for accurately describing the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.[1]
Key Computational Experiments
The core quantum chemical calculations performed on this compound include:
-
Geometry Optimization: The initial step involves finding the molecule's lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
-
Vibrational Frequency Analysis: This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed vibrational modes can be compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of the optimized geometry. Furthermore, the analysis provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding.
Part 2: Data Presentation
Experimental Geometric Parameters
The following tables summarize the bond lengths, bond angles, and dihedral angles of this compound as determined by X-ray crystallography.
Table 1: Selected Experimental Bond Lengths (Å)
| Bond | Length (Å) |
| S1 - O1 | 1.435 |
| S1 - O2 | 1.442 |
| S1 - N1 | 1.645 |
| S1 - C1 | 1.761 |
| N1 - C7 | 1.423 |
| C10 - O3 | 1.372 |
| C13 - O3 | 1.421 |
| C4 - N2 | 1.381 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC Deposition No. 719465).
Table 2: Selected Experimental Bond Angles (°)
| Atoms | Angle (°) |
| O1 - S1 - O2 | 119.5 |
| O1 - S1 - N1 | 107.5 |
| O2 - S1 - N1 | 105.8 |
| O1 - S1 - C1 | 108.6 |
| O2 - S1 - C1 | 108.3 |
| N1 - S1 - C1 | 106.8 |
| C7 - N1 - S1 | 124.5 |
| C10 - O3- C13 | 117.6 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC Deposition No. 719465).
Table 3: Selected Experimental Dihedral Angles (°)
| Atoms | Angle (°) |
| C2 - C1 - S1 - N1 | -72.4 |
| C6 - C1 - S1 - N1 | 108.3 |
| C1 - S1 - N1 - C7 | -68.9 |
| S1 - N1 - C7 - C8 | 111.0 |
| S1 - N1 - C7 - C12 | -70.5 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC Deposition No. 719465).
Part 3: Visualization of Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the relationships between different calculated properties.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Conceptual relationship between core quantum chemical properties and derived molecular insights.
Part 4: Expected Outcomes and Significance
Based on the established methodology and literature on similar sulfonamides, the following outcomes are anticipated from a comprehensive quantum chemical study of this compound:
-
Optimized Geometry: The calculated bond lengths and angles are expected to be in good agreement with the experimental crystal structure data, with minor deviations attributable to the gas-phase nature of the calculations versus the solid-state experimental conditions. The dihedral angles will reveal the preferred conformation of the molecule in the absence of crystal packing forces.
-
Vibrational Spectra: The calculated IR and Raman spectra will show characteristic peaks for the functional groups present. For instance, N-H stretching vibrations of the amino and sulfonamide groups are expected in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are anticipated to appear around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.
-
Electronic Properties: The HOMO is likely to be localized on the electron-rich 4-aminophenyl moiety, indicating its role as the primary electron donor. The LUMO may be distributed over the benzenesulfonamide portion of the molecule. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability and its susceptibility to electronic excitation.
-
Molecular Electrostatic Potential: The MEP map is expected to show negative potential (red/yellow regions) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group, highlighting these as sites for electrophilic attack and hydrogen bond acceptance. Positive potential (blue regions) is anticipated around the hydrogen atoms of the amino and sulfonamide NH groups, indicating their role as hydrogen bond donors.
Conclusion
Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a robust and insightful framework for characterizing this compound. The synergy between high-quality experimental data, such as crystal structures, and theoretical calculations allows for a deep understanding of the molecule's intrinsic properties. This knowledge is invaluable for rational drug design, enabling the prediction of reactivity, the interpretation of spectroscopic data, and the informed design of new derivatives with enhanced therapeutic profiles. The methodologies and expected outcomes detailed in this guide serve as a foundational blueprint for researchers embarking on the computational exploration of this and related sulfonamide compounds.
References
Synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide from p-anisidine
An In-depth Technical Guide to the Synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide from p-Anisidine
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical research and development. The synthesis is a multi-step process commencing from p-anisidine, involving protection of the amino group, introduction of the sulfonyl chloride functionality, coupling with a second equivalent of p-anisidine, and subsequent deprotection to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound from p-anisidine is typically achieved in four sequential steps:
-
Acetylation of p-Anisidine: The amino group of p-anisidine is protected by acetylation with acetic anhydride to form N-(4-methoxyphenyl)acetamide (also known as p-acetanisidide). This is a crucial step to prevent unwanted side reactions of the amino group during the subsequent chlorosulfonation.
-
Chlorosulfonation of N-(4-methoxyphenyl)acetamide: The intermediate p-acetanisidide undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce a sulfonyl chloride group onto the benzene ring, yielding 4-acetamidobenzenesulfonyl chloride.
-
Sulfonamide Formation: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with a second molecule of p-anisidine to form the sulfonamide linkage, producing N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide.
-
Hydrolysis (Deprotection): The final step involves the removal of the acetyl protecting group from the acetamido group through acid or base-catalyzed hydrolysis to afford the desired product, this compound.
Below is a graphical representation of the overall synthetic pathway.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.
Step 1: Acetylation of p-Anisidine
The protection of the amino group of p-anisidine is achieved through acetylation. A common and effective method involves the use of acetic anhydride.
Experimental Protocol:
-
In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.05-1.1 equivalents).
-
The reaction mixture can be stirred at room temperature or gently heated under reflux for 1-2 hours to ensure completion. A microwave-assisted protocol can significantly shorten the reaction time to 12-15 minutes, achieving a high conversion rate of up to 98%.[1]
-
After the reaction is complete, the mixture is poured into ice-cold water with vigorous stirring to precipitate the product.
-
The solid N-(4-methoxyphenyl)acetamide is collected by vacuum filtration, washed with cold water to remove any remaining acid, and dried.
| Parameter | Value | Reference |
| Reactants | p-Anisidine, Acetic Anhydride | [1] |
| Solvent | Glacial Acetic Acid (optional) | |
| Reaction Time | 1-2 hours (conventional), 12-15 mins (microwave) | [1] |
| Temperature | Room temperature to reflux | |
| Yield | Up to 98% | [1] |
Step 2: Chlorosulfonation of N-(4-methoxyphenyl)acetamide
This step introduces the sulfonyl chloride group at the para position of the acetanisidide ring.
Experimental Protocol:
-
In a flask equipped with a stirrer and placed in an ice bath, carefully add chlorosulfonic acid (approximately 5 equivalents).
-
Gradually add N-(4-methoxyphenyl)acetamide (1.0 equivalent) to the chlorosulfonic acid while maintaining the temperature below 20°C.
-
After the addition is complete, the reaction mixture is heated to 50-60°C and maintained for 1-2 hours.[2] The completion of the reaction can be observed by the cessation of hydrogen chloride gas evolution.[3]
-
The reaction mixture is then cooled and carefully poured into crushed ice with stirring to decompose the excess chlorosulfonic acid.
-
The precipitated 4-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral to litmus paper, and then dried. A yield of 77-81% can be expected.[3] Some industrial processes report yields up to 83-90%.[2][4]
| Parameter | Value | Reference |
| Reactants | N-(4-methoxyphenyl)acetamide, Chlorosulfonic Acid | [2] |
| Molar Ratio | Acetanisidide:Chlorosulfonic Acid ≈ 1:5 | [2] |
| Reaction Time | 1-2 hours | [3] |
| Temperature | 50-60°C | [2] |
| Yield | 77-90% | [2][3][4] |
Step 3: Synthesis of N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide
This step involves the formation of the sulfonamide bond through the reaction of 4-acetamidobenzenesulfonyl chloride with another molecule of p-anisidine.
Experimental Protocol:
-
In a suitable solvent such as dichloromethane or under solvent-free conditions, mix 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) with p-anisidine (1.0 equivalent).[1][5]
-
Add a base such as sodium carbonate (1.4 equivalents) or sodium bicarbonate to neutralize the HCl formed during the reaction.[1][5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if a solvent was used, water is added, and the organic layer is separated, washed, dried, and concentrated. If performed solvent-free, water is added to the reaction mixture, which is then stirred, filtered, and the solid product is dried.[1]
-
Yields for this step are typically in the range of 85-95%.[1]
| Parameter | Value | Reference |
| Reactants | 4-Acetamidobenzenesulfonyl chloride, p-Anisidine | [1][5] |
| Base | Sodium Carbonate or Sodium Bicarbonate | [1][5] |
| Solvent | Dichloromethane or Solvent-free | [1][5] |
| Reaction Time | Monitored by TLC | [5] |
| Temperature | Room Temperature | [1][5] |
| Yield | 85-95% | [1] |
Step 4: Hydrolysis of N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide
The final step is the deprotection of the acetamido group to yield the primary amine. This can be achieved through either acidic or basic hydrolysis.
Experimental Protocol (Acidic Hydrolysis):
-
Suspend N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide in dilute hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture at reflux for 30-45 minutes.[6]
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is basic.[6][7] This will precipitate the final product.
-
Collect the this compound by filtration, wash with water, and dry.
| Parameter | Value | Reference |
| Reactants | N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide | [6] |
| Reagent | Dilute Hydrochloric Acid (e.g., 6 M) | [6] |
| Reaction Time | 30-45 minutes | [6] |
| Temperature | Reflux | [6] |
| Yield | Typically high, though specific yield for this substrate was not found. |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis.
Caption: General laboratory workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound from p-anisidine is a well-established four-step process. Each step, from protection and functionalization to coupling and deprotection, requires careful control of reaction conditions to ensure high yields and purity of the intermediates and the final product. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable compound in a laboratory setting. Researchers should always adhere to standard laboratory safety procedures, particularly when handling corrosive reagents like chlorosulfonic acid.
References
- 1. N4-ACETYL-N1-(4-METHOXYPHENYL)SULFANILAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: In Vitro Anticancer Evaluation of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of novel 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide analogs as potential anticancer agents. The protocols detailed below are based on standard laboratory procedures for anticancer drug screening and are intended to facilitate research and development in this area. The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[1][2][3]
Data Presentation
Quantitative data from in vitro assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's cytotoxic potency.[4]
Table 1: Example Cytotoxicity Data (IC₅₀ in µM) for Sulfonamide Analogs
| Compound ID | Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| Analog 1 | MCF-7 | Breast Adenocarcinoma | 4.58 | 0.9 ± 0.1 |
| Analog 1 | MDA-MB-231 | Breast Adenocarcinoma | 3.58 | 1.1 ± 0.2 |
| Analog 2 | HCT-116 | Colon Carcinoma | 3.53 | 1.2 ± 0.2 |
| Analog 2 | HepG-2 | Hepatocellular Carcinoma | 3.33 | 1.5 ± 0.3 |
| Analog 3 | A549 | Lung Carcinoma | 22.3 | 1.8 ± 0.4 |
Note: Data are presented as examples based on activities of similar sulfonamide derivatives and will vary depending on the specific compound and experimental conditions.[5][6][7]
Table 2: Example Apoptosis Induction Data for Analog 2 on HCT-116 Cells
| Treatment | Concentration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Analog 2 | IC₅₀ (3.53 µM) | 48.7 ± 3.5 | 35.8 ± 2.8 | 15.5 ± 1.9 |
| Positive Control | Doxorubicin (1.2 µM) | 45.1 ± 4.2 | 40.2 ± 3.1 | 14.7 ± 2.2 |
Note: Data are for illustrative purposes. Apoptosis is quantified by Annexin V-FITC and Propidium Iodide staining.[6][8]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and underlying biological mechanisms provides a clear overview.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
This compound analogs and positive control (e.g., Doxorubicin)
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[5][10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][13]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[13] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sulfonamide analogs and the positive control in culture medium. Replace the medium in each well with 100 µL of medium containing the desired drug concentrations. Include wells for vehicle control (medium with the highest concentration of DMSO used) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[5][13]
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[5][9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[12]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9][11] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay quantifies apoptotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[8][14]
Materials:
-
Cells treated with the compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[8]
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the sulfonamide analog at its predetermined IC₅₀ concentration for 24-48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold 1X PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[5][8]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube just before analysis.[8]
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
Protocol 3: Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify specific proteins in a cell extract, such as those involved in apoptosis (e.g., Caspases, Bcl-2 family proteins).[15]
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Wash treated cell pellets with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer and incubating on ice for 30 minutes with agitation.[16]
-
Lysate Clarification: Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[16][17]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[15][16]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer overnight at 4°C with gentle shaking.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin to compare protein expression levels across samples.
References
- 1. Buy this compound (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. origene.com [origene.com]
Application Notes and Protocols for Carbonic Anhydrase Inhibition Assay Using 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[3] The overexpression of certain CA isoforms has been linked to various pathologies such as glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[1][3][4]
Primary sulfonamides (R-SO₂NH₂) are a well-established class of potent carbonic anhydrase inhibitors (CAIs).[3] Their mechanism of action involves the binding of the deprotonated sulfonamide nitrogen to the catalytic zinc ion within the enzyme's active site, effectively blocking its catalytic activity.[1][5] This document provides detailed protocols for assessing the inhibitory potential of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide derivatives against various carbonic anhydrase isoforms.
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives
The following table summarizes the inhibition constants (Kᵢ) for a selection of benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data highlights the varying potency and selectivity of this class of compounds. Acetazolamide (AZA), a clinically used CA inhibitor, is included for comparison.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 | [6] |
| Representative Benzenesulfonamides | |||||
| Compound 4a | - | 8.7 | - | - | [7] |
| Compound 4e | 91.2 | 4.6 | - | - | [7] |
| Compound 4f | 60.9 | - | - | - | [7] |
| 4-(Pyrazolyl)benzenesulfonamide Ureas | |||||
| Compound SH7s | - | - | 15.9 | 55.2 | [8] |
| General Range for Benzenesulfonamides | 68.4–458.1 | 62.8–153.7 | 15.9–67.6 | 55.4–113.2 | [8][9] |
Note: The inhibitory activities are highly dependent on the specific substitutions on the benzenesulfonamide scaffold.
Experimental Protocols
Synthesis of 4-Amino-N-(aryl)benzenesulfonamide Derivatives
A general method for the synthesis of N-substituted 4-aminobenzenesulfonamide derivatives involves the reaction of 4-acetylaminobenzenesulfonyl chloride with the desired aniline derivative, followed by deacetylation.
Materials:
-
4-Acetylaminobenzenesulfonyl chloride
-
Appropriate aniline derivative (e.g., 4-methoxyaniline)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the aniline derivative in a suitable solvent such as DCM in a round-bottom flask.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-acetylaminobenzenesulfonyl chloride in the same solvent to the cooled mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with dilute HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography.
-
For deacetylation, reflux the purified product with aqueous HCl.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a NaOH solution to precipitate the final 4-Amino-N-(aryl)benzenesulfonamide derivative.
-
Filter the precipitate, wash with water, and dry to obtain the pure product.
-
Characterize the final compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).[10]
In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol. The production of the yellow-colored p-nitrophenolate ion is monitored spectrophotometrically at 400-405 nm.[11]
Materials:
-
Purified human carbonic anhydrase isozyme(s)
-
This compound derivative (or other inhibitors)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader/spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
A solution of the inhibitor at various concentrations (or DMSO for control).
-
Enzyme solution.
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).[11]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Visualizations
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Workflow for the carbonic anhydrase inhibition assay.
References
- 1. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
The Versatility of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide in Drug Design: A Scaffold for Therapeutic Innovation
For Immediate Release
[City, State] – [Date] – The benzenesulfonamide scaffold, a cornerstone in medicinal chemistry, continues to provide a robust framework for the development of novel therapeutic agents. Specifically, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide has emerged as a particularly valuable starting point for designing potent and selective inhibitors of key biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile scaffold for the discovery of new drugs targeting a range of diseases, including cancer and inflammatory conditions.
The core structure of this compound, featuring a central sulfonamide linkage between two substituted aromatic rings, offers multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of derivatives with enhanced potency and target selectivity.
Key Therapeutic Applications and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated significant potential in two primary areas of therapeutic intervention: carbonic anhydrase inhibition and cyclooxygenase-2 (COX-2) inhibition.
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[1] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[1] Sulfonamide-based inhibitors, owing to their ability to coordinate with the zinc ion in the enzyme's active site, are effective modulators of CA activity.[2]
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4] The diaryl heterocycle structure, often incorporating a sulfonamide moiety, is a common feature of selective COX-2 inhibitors like Celecoxib.[4]
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives based on the benzenesulfonamide scaffold, highlighting their inhibitory potency against key enzyme targets.
Table 1: Carbonic Anhydrase Inhibition Data for Sulfonamide Derivatives
| Compound ID | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Acetazolamide (Standard) | hCA I, hCA II, hCA IX, hCA XII | Kᵢ: 250 nM (hCA I), 12.1 nM (hCA II), 25.7 nM (hCA IX), 5.7 nM (hCA XII) | [5] |
| Compound 7a | hCA I, hCA IX | Kᵢ: 94.4 nM (hCA I), 23.2 (SI I/IX) | [5] |
| Compound 8a | hCA I | Kᵢ: 94.4 nM | [5] |
| Compound 6c | hCA II | Kᵢ: 179.3 nM | [5] |
| Thiazol-4-one-benzenesulfonamide 4e | MDA-MB-231, MCF-7 cell lines | IC₅₀: 3.58 µM, 4.58 µM | [6] |
| Thiazol-4-one-benzenesulfonamide 4g | MDA-MB-231, MCF-7 cell lines | IC₅₀: 5.54 µM, 2.55 µM | [6] |
Note: SI refers to the Selectivity Index.
Table 2: Cyclooxygenase-2 (COX-2) Inhibition Data for Sulfonamide Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Standard) | 14.7 | 0.05 | 294 | [7] |
| Compound 6b | 13.16 | 0.04 | 329 | [7] |
| Compound 6j | 12.48 | 0.04 | 312 | [7] |
| Compound 6e | - | 0.05 | - | [7] |
| Dihydropyrazole Derivative 4b | 48.05 | 0.35 | 137.3 | [4] |
Experimental Protocols
Synthesis Protocols
General Procedure for the Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide Derivatives:
This protocol is adapted from the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.[8]
-
To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (4-methoxyaniline) (10.00 mmol).
-
Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution to the flask.
-
Stir the mixture vigorously at room temperature for approximately 4 days.
-
Collect the resulting solid product by suction filtration.
-
Wash the product with deionized water followed by isopropanol.
-
Dry the purified product in an oven at a low temperature.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
General Procedure for the Synthesis of Thiazol-4-one-benzenesulfonamide Derivatives:
This protocol describes a multi-step synthesis leading to thiazol-4-one-benzenesulfonamide derivatives.[6]
Step 1: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide
-
Suspend sulfanilamide (0.01 mol) in acetone.
-
Add potassium carbonate (K₂CO₃) (0.02 mol) to the suspension.
-
Add 2-chloroacetyl chloride (0.012 mol) dropwise to the mixture and stir.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, process the reaction mixture to isolate the product.
Step 2: Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide
-
Dissolve 2-chloro-N-(4-sulfamoylphenyl) acetamide (0.01 mol) in absolute ethanol.
-
Add ammonium thiocyanate (0.01 mol) to the solution.
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and isolate the precipitated product.
Step 3: Synthesis of Final Thiazol-4-one-benzenesulfonamide Derivatives
-
Dissolve ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (0.001 mol) in glacial acetic acid.
-
Add sodium acetate (0.002 mol) and the appropriate aromatic aldehyde (0.02 mol).
-
Reflux the mixture for 24-48 hours, monitoring by TLC.
-
Filter the resulting solid, wash with ethanol, and crystallize from acetic acid to obtain the final product.
Biological Assay Protocols
In Vitro Carbonic Anhydrase Inhibition Assay:
This protocol outlines a general method for determining the inhibitory activity of compounds against various CA isoforms.
-
Enzyme and substrate solutions are prepared in appropriate buffers.
-
The assay is typically performed in a 96-well plate format.
-
A known concentration of the CA enzyme is pre-incubated with various concentrations of the test compound for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., 4-nitrophenyl acetate).
-
The rate of product formation is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition constants (Kᵢ) can be determined from the IC₅₀ values using the Cheng-Prusoff equation.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay:
This protocol describes a common method for assessing the inhibitory potency and selectivity of compounds against COX isoforms.
-
The assay is typically performed using a commercially available COX inhibitor screening kit (e.g., ELISA-based).
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time and then stopped.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of a control without the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.[7]
Visualizing the Pathways and Workflows
To better understand the mechanisms of action and the experimental processes, the following diagrams have been generated.
Caption: Carbonic Anhydrase IX/XII Inhibition Pathway.
Caption: Cyclooxygenase-2 (COX-2) Inhibition Pathway.
Caption: Drug Discovery Workflow.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the proven efficacy of its derivatives as inhibitors of carbonic anhydrase and cyclooxygenase-2 underscore its importance in modern drug discovery. The application notes and protocols provided herein offer a comprehensive resource for researchers aiming to explore the full potential of this versatile chemical scaffold. Through systematic derivatization and biological evaluation, new drug candidates with improved potency, selectivity, and pharmacokinetic profiles can be developed to address unmet medical needs in oncology and inflammatory diseases.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Novel Schiff Bases Derived from 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. The described protocols and data are intended to serve as a foundational guide for the development of new therapeutic agents, leveraging the versatile sulfonamide scaffold.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds.[1][2] Sulfonamide-containing Schiff bases are of particular interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The incorporation of the this compound moiety is anticipated to yield novel Schiff bases with enhanced pharmacological profiles. This document outlines the synthetic protocols, characterization methods, and potential biological applications of these new chemical entities.
Synthesis of Novel Schiff Bases
The general synthetic route for the preparation of Schiff bases from this compound involves the condensation reaction with various substituted aldehydes. This reaction is typically carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid.[6]
General Synthetic Protocol
A solution of this compound (1 mmol) in ethanol or methanol (20 mL) is added to a solution of the desired substituted aldehyde (1 mmol) in the same solvent (20 mL). A few drops of glacial acetic acid can be added as a catalyst. The reaction mixture is then refluxed for a period ranging from a few hours to 12 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Experimental Workflow and Characterization
The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity. The general workflow from synthesis to biological evaluation is depicted below.
Caption: Experimental workflow from synthesis to biological evaluation.
Potential Biological Applications
Schiff bases derived from sulfonamides have been reported to exhibit a wide spectrum of biological activities. The following sections detail potential applications for the novel compounds synthesized from this compound, with supporting data from structurally similar compounds.
Anticancer Activity
Phenolic Schiff bases bearing a sulfonamide moiety have demonstrated potent antitumor activity.[7] These compounds can exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: In Vitro Anticancer and Enzyme Inhibition Activity of Structurally Similar Phenolic Schiff Bases. [7]
| Compound | Mean Growth Percentage (MG%) at 10 µM | IC₅₀ HER2 (µM) | IC₅₀ EGFR (µM) | IC₅₀ COX-2 (µM) |
|---|---|---|---|---|
| Compound 7 | 67.3% | 0.183 | 0.752 | >50 |
| Compound 8 | 19.5% | 0.464 | 0.166 | 12.76 |
| Imatinib | 92.6% | - | - | - |
| Sorafenib | - | - | - | - |
| Gefitinib | - | - | - | - |
| Erlotinib | - | - | - | - |
| Celecoxib | - | - | - | >50 |
Data represents the activity of phenolic Schiff bases with a methanesulfonamide fragment, not directly from this compound.
The proposed mechanism of action for some of these compounds involves the inhibition of receptor tyrosine kinases like EGFR and HER2, which are crucial for cancer cell growth. This inhibition can lead to cell cycle arrest and apoptosis.
Caption: Proposed anticancer signaling pathway inhibition.
Antimicrobial Activity
Schiff bases derived from sulfonamides are also known for their promising antimicrobial properties.[8] They can be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Structurally Similar Sulfonamide Schiff Bases. [8]
| Compound | Staphylococcus epidermidis | Enterococcus faecalis | Aspergillus niger |
|---|---|---|---|
| Compound 1 | 7.81 | - | - |
| Compound 2 | 7.81 | - | - |
| Compound 3 | 7.81 | - | - |
| Compound 4 | - | 7.81 | - |
| Compound 8 | - | - | 12.5 |
| Ciprofloxacin | 15.62 | 7.81 | - |
| Nystatin | - | - | 12.5 |
Data represents the activity of Schiff bases derived from 5-aminopyrazoles and other related structures, not directly from this compound.
Experimental Protocol for Antimicrobial Screening
Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial/Fungal Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Brain Heart Infusion broth for bacteria) to a final cell density of approximately 5 x 10⁵ CFU/mL.[5]
-
Preparation of Test Compounds: Dissolve the synthesized Schiff bases in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of final concentrations. Ensure the final DMSO concentration is below a level that affects microbial growth (e.g., ≤ 2.5% v/v).[5]
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include positive controls (microorganism in broth without test compound), negative controls (broth only), and reference antibiotic/antifungal controls (e.g., ciprofloxacin, nystatin).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The synthesis of novel Schiff bases from this compound presents a promising avenue for the discovery of new therapeutic agents. The protocols and data presented herein provide a framework for the synthesis, characterization, and evaluation of these compounds for their potential anticancer and antimicrobial activities. Further investigation into the structure-activity relationships and mechanisms of action of these novel Schiff bases is warranted to advance their development as clinically relevant drug candidates.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Evaluation of Bioactive Sulfonamides from 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel bioactive sulfonamide derivatives starting from 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. This document outlines detailed experimental protocols for the synthesis of potential therapeutic agents and for screening their anticancer and antibacterial activities.
Introduction
Sulfonamides are a well-established class of pharmacologically active compounds with a broad range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. The starting material, this compound, possesses a primary aromatic amine group that serves as a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of derivatives. This document details the synthesis of two common classes of derivatives, Schiff bases and pyrazoles, and provides protocols for evaluating their biological activity.
Synthesis of Bioactive Sulfonamide Derivatives
The primary amino group of this compound is the key functional group for derivatization. Two common and effective methods for creating diverse bioactive molecules are the formation of Schiff bases and the synthesis of pyrazole derivatives.
General Synthetic Workflow
Caption: General workflow for the synthesis of Schiff base and pyrazole derivatives.
Experimental Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between the primary amine of this compound and various aromatic aldehydes.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the desired substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by vacuum filtration and washed with cold ethanol.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Dry the purified product under vacuum.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Protocol 2: Synthesis of Pyrazole Derivatives
Pyrazole derivatives can be synthesized via a cyclocondensation reaction of a diketone or related precursor with the amino group of the starting sulfonamide, often after its conversion to a hydrazine derivative. A common route involves the diazotization of the primary amine followed by reduction to a hydrazine, which is then reacted with a 1,3-dicarbonyl compound.
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃) or Tin(II) chloride (SnCl₂)
-
1,3-Diketones (e.g., acetylacetone, benzoylacetone)
-
Ethanol or glacial acetic acid
-
Sodium hydroxide (NaOH)
Procedure:
-
Diazotization: Dissolve 1.0 equivalent of this compound in dilute hydrochloric acid and cool to 0-5 °C in an ice bath. Add a solution of 1.1 equivalents of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Reduction to Hydrazine: To the cold diazonium salt solution, add a solution of excess sodium sulfite or tin(II) chloride in concentrated HCl dropwise. Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Cyclocondensation: Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the hydrazine derivative. Collect the precipitate by filtration, wash with water, and dry. Dissolve the crude hydrazine derivative and 1.1 equivalents of a 1,3-diketone in ethanol or glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture and collect the precipitated pyrazole derivative by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Characterize the final product using spectroscopic methods.
Biological Evaluation of Synthesized Sulfonamides
The synthesized sulfonamide derivatives can be screened for various biological activities. Here, we provide detailed protocols for assessing their anticancer and antibacterial properties.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized sulfonamides in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with untreated cells (negative control) and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Anticancer Activity
| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) |
| Example-S1 | Schiff Base (Salicylaldehyde) | MCF-7 | Data to be determined |
| Example-S2 | Schiff Base (4-Nitrobenzaldehyde) | MCF-7 | Data to be determined |
| Example-P1 | Pyrazole (Acetylacetone) | MCF-7 | Data to be determined |
| Doxorubicin | (Positive Control) | MCF-7 | Reference Value |
| Example-S1 | Schiff Base (Salicylaldehyde) | HCT-116 | Data to be determined |
| Example-S2 | Schiff Base (4-Nitrobenzaldehyde) | HCT-116 | Data to be determined |
| Example-P1 | Pyrazole (Acetylacetone) | HCT-116 | Data to be determined |
| Doxorubicin | (Positive Control) | HCT-116 | Reference Value |
Antibacterial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.[3]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol:
-
Preparation of Bacterial Inoculum: Inoculate a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into Mueller-Hinton Broth (MHB) and incubate at 37 °C until the turbidity reaches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Preparation of Sulfonamide Dilutions: Dissolve the sulfonamide compounds in DMSO to create a stock solution. In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of concentrations.[3]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria.
Data Presentation: Antibacterial Activity
| Compound ID | Derivative Type | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Example-S1 | Schiff Base (Salicylaldehyde) | Data to be determined | Data to be determined |
| Example-S2 | Schiff Base (4-Nitrobenzaldehyde) | Data to be determined | Data to be determined |
| Example-P1 | Pyrazole (Acetylacetone) | Data to be determined | Data to be determined |
| Ciprofloxacin | (Positive Control) | Reference Value | Reference Value |
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis and preliminary biological evaluation of novel sulfonamide derivatives from this compound. The derivatization strategies targeting the primary amino group offer a pathway to a diverse range of compounds with potential therapeutic applications. The subsequent screening for anticancer and antibacterial activities will enable the identification of lead compounds for further drug development.
References
- 1. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide as a Versatile Molecular Probe
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery and chemical biology, the identification of versatile molecular probes is paramount for elucidating complex biological processes and identifying novel therapeutic targets. 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, a readily available benzenesulfonamide derivative, emerges as a promising candidate for such applications. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound as a molecular probe, particularly for investigating enzyme inhibition.
Introduction
This compound belongs to the sulfonamide class of compounds, a scaffold renowned for its diverse biological activities. While traditionally recognized for their antimicrobial properties through the inhibition of dihydropteroate synthase and folate synthesis in microorganisms, emerging research has highlighted the broader inhibitory potential of sulfonamides against other key enzyme families, notably carbonic anhydrases (CAs) and cyclooxygenases (COXs).[1] This suggests that this compound can be repurposed as a molecular probe to study the structure, function, and inhibition of these critical enzymes.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a molecular probe is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₃S | [2] |
| Molecular Weight | 278.33 g/mol | [2] |
| Melting Point | 195-197 °C | [3] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | |
| LogP | 1.5 (Predicted) |
Application as a Carbonic Anhydrase (CA) Inhibitor Probe
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Benzenesulfonamides are a well-established class of CA inhibitors.[1][4]
Rationale for Use
The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. The structural features of this compound make it an excellent candidate for probing the active site of various CA isoforms.
Proposed Inhibitory Activity
While specific inhibitory data for this compound against various CA isoforms is not extensively reported in the public domain, data from structurally similar benzenesulfonamide derivatives suggest that it is likely to exhibit inhibitory activity in the nanomolar to micromolar range. The following table presents representative inhibition constants (Kᵢ) for related compounds against key human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 4-Azido-benzenesulfonamide | 368 | 176 | 22.4 | 3.6 |
| 4-(Aminomethyl)benzenesulfonamide | 765 | 168 | 12.1 | 3.2 |
This data is provided for illustrative purposes to indicate the potential inhibitory range of benzenesulfonamide scaffolds.
Experimental Protocol: Determination of CA Inhibition by Stopped-Flow CO₂ Hydrase Assay
This protocol outlines a standard method to determine the inhibitory potency of this compound against various CA isoforms.
3.3.1. Materials
-
Purified human carbonic anhydrase isoforms (I, II, IX, XII, etc.)
-
This compound
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
3.3.2. Procedure
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in HEPES buffer.
-
In the stopped-flow instrument, mix the enzyme solution (containing phenol red) with the CO₂-saturated water in the presence and absence of the inhibitor.
-
Monitor the change in absorbance at 557 nm, which corresponds to the pH change due to the enzymatic reaction.
-
Calculate the initial rates of the reaction.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Application as a Cyclooxygenase-2 (COX-2) Inhibitor Probe
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible). Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. Some sulfonamide-containing compounds, like celecoxib, are potent and selective COX-2 inhibitors.[5]
Rationale for Use
The benzenesulfonamide moiety is a key structural feature of several selective COX-2 inhibitors, where it interacts with a specific side pocket in the COX-2 active site that is not present in COX-1.[6] This provides a basis for investigating this compound as a potential selective COX-2 inhibitor probe.
Proposed Inhibitory Activity
While direct COX-2 inhibition data for this compound is scarce, the structural similarity to known COX-2 inhibitors suggests it may possess inhibitory activity. The table below shows the IC₅₀ values of celecoxib for comparison.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >100 | 0.04 | >2500 |
This data is provided for illustrative purposes.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to assess the inhibitory activity and selectivity of this compound against COX-1 and COX-2.
4.3.1. Materials
-
Human recombinant COX-1 and COX-2 enzymes
-
This compound
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
4.3.2. Procedure
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound.
-
Pre-incubate the respective enzyme (COX-1 or COX-2) with the inhibitor or vehicle (DMSO) for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE₂ produced using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Future Directions: Derivatization for Enhanced Probe Functionality
The primary amino group on the 4-aminophenyl ring of this compound provides a convenient handle for chemical modification to develop more sophisticated molecular probes.
-
Fluorescent Probes: The amino group can be readily coupled with various fluorophores (e.g., fluorescein, rhodamine, NBD) to create fluorescent probes for imaging enzyme localization and activity in cells and tissues.
-
Affinity Probes: Immobilization of the compound onto a solid support (e.g., agarose beads) via the amino group can generate an affinity matrix for the purification and identification of binding partners from complex biological samples.
Conclusion
This compound represents a cost-effective and versatile starting point for the development and application of molecular probes targeting key enzyme systems like carbonic anhydrases and cyclooxygenases. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the utility of this compound in their specific areas of investigation, ultimately contributing to a deeper understanding of biological mechanisms and the advancement of drug discovery efforts.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-367264) | 19837-74-2 [evitachem.com]
- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Viability Assays of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide and its derivatives are a class of sulfonamides that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer properties.[1] A crucial step in the preclinical evaluation of these compounds is the assessment of their cytotoxic effects on cancer cells. Cell viability assays are fundamental tools used to quantify the dose-dependent impact of these derivatives on cell proliferation and survival.
This document provides detailed application notes and experimental protocols for conducting cell viability assays, with a focus on the widely used MTT and MTS assays. Additionally, it summarizes quantitative data on the cytotoxic activity of this compound and related derivatives and illustrates the proposed signaling pathway through which these compounds may exert their anticancer effects.
Mechanism of Action: Carbonic Anhydrase Inhibition
Many sulfonamide derivatives, including potentially this compound, are known to exert their anticancer effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes play a critical role in maintaining pH homeostasis in cancer cells, which is essential for their survival, proliferation, and invasion.[4]
By inhibiting CA IX and CA XII, these compounds disrupt the cell's ability to regulate intracellular pH (pHi), leading to intracellular acidification. This acidic environment can trigger a cascade of cellular events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, the induction of apoptosis (programmed cell death).[4][5]
Below is a diagram illustrating the proposed signaling pathway.
Quantitative Data: Cytotoxic Activity
The cytotoxic activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The following tables summarize the IC50 values for the parent compound and some of its derivatives against various cancer cell lines.
Table 1: IC50 Values for this compound
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MDA-MB-468 | Breast Cancer | < 30 |
| MCF-7 | Breast Cancer | < 128 | |
| HeLa | Cervical Cancer | < 360 |
Table 2: IC50 Values for Selected 4-Amino-N-(aryl)benzenesulfonamide Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | T-47D | Breast Cancer | 19.7 | [6] |
| SK-N-MC | Neuroblastoma | 25.2 | [6] | |
| Thiazolone-benzenesulfonamide 4e | MDA-MB-231 | Breast Cancer | 3.58 | [7] |
| MCF-7 | Breast Cancer | 4.58 | [7] | |
| Thiazolone-benzenesulfonamide 4g | MCF-7 | Breast Cancer | 2.55 | [7] |
| MDA-MB-231 | Breast Cancer | 5.54 | [7] | |
| Dihydropyrimidinone-benzenesulfonamide 13a | MDA-MB-231 | Breast Cancer | 44.4 | [8] |
| Dihydropyrimidinone-benzenesulfonamide 23 | MDA-MB-231 | Breast Cancer | 38.8 | [8] |
Experimental Protocols
The following are detailed protocols for the MTT and MTS assays, which are commonly used to assess cell viability.
Experimental Workflow: Cell Viability Assay
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the IC50 value of this compound derivatives.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 to 1000 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix gently by pipetting or placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
-
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Objective: To provide a more rapid and convenient method for determining the IC50 value of this compound derivatives.
Principle: The MTS assay is a "one-step" colorimetric assay where the MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium, eliminating the need for a solubilization step.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
96-well flat-bottom sterile microplates
-
Combined MTS/PES (phenazine ethosulfate) solution (commercially available kits are recommended)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
MTS Addition:
-
Incubation for Color Development:
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the specific cell line and density used.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability and the IC50 value in the same manner as described for the MTT assay.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to assess the cell viability and cytotoxic potential of this compound derivatives. By understanding the underlying mechanism of action and employing standardized and robust assay methodologies, scientists can effectively evaluate the anticancer efficacy of these promising compounds and contribute to the development of novel cancer therapeutics.
References
- 1. Buy this compound (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular acidification during apoptosis can occur in the absence of a nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of hypoxia-inducible carbonic anhydrase-IX enhances hexokinase II inhibitor-induced hepatocellular carcinoma cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Our aim is to help you improve your yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a multi-step process. A common and effective route involves four main stages:
-
Protection of the Amino Group: The synthesis often starts with protecting the amino group of an aniline derivative, such as through acetylation, to prevent unwanted side reactions during the subsequent sulfonation step.
-
Chlorosulfonation: The protected aniline then undergoes chlorosulfonation, usually with chlorosulfonic acid, to introduce the sulfonyl chloride group onto the aromatic ring.
-
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with p-anisidine (4-methoxyaniline) to form the sulfonamide linkage.
-
Deprotection: Finally, the protecting group on the initial amino group is removed to yield the desired product, this compound.
Q2: I am experiencing a significantly low yield. What are the most likely causes?
A2: Low yields in this synthesis are a common issue and can often be attributed to several factors:
-
Hydrolysis of the Sulfonyl Chloride Intermediate: The 4-acetamidobenzenesulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis. The presence of moisture in the reaction environment will convert the sulfonyl chloride to the unreactive sulfonic acid, thereby reducing the yield of the desired sulfonamide.[1][2]
-
Incomplete Reactions: Any of the key steps (protection, chlorosulfonation, sulfonamide formation, or deprotection) not going to completion will naturally result in a lower overall yield.
-
Side Reactions: Unwanted side reactions can consume starting materials and intermediates. For instance, if the initial amino group is not properly protected, it can react with the sulfonyl chloride intermediate, leading to polymerization.
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, reaction time, or solvent choice can significantly impact the reaction efficiency. For example, using pyridine as a solvent can enhance the efficiency of the amination step.[3]
Q3: How can I prevent the hydrolysis of the 4-acetamidobenzenesulfonyl chloride intermediate?
A3: To minimize the hydrolysis of the sulfonyl chloride intermediate and improve your yield, it is crucial to maintain anhydrous (dry) conditions throughout the reaction. Here are some key measures:
-
Use Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Use Anhydrous Solvents: Employ anhydrous solvents, particularly in the sulfonamide formation step.
-
Work Quickly: Minimize the exposure of the sulfonyl chloride intermediate to atmospheric moisture.
-
Inert Atmosphere: For best results, conduct the reaction under an inert atmosphere, such as nitrogen or argon.
Q4: What are some common side products in this synthesis, and how can I minimize their formation?
A4: A primary side product is 4-acetamidobenzenesulfonic acid, which forms from the hydrolysis of 4-acetamidobenzenesulfonyl chloride.[1] To minimize its formation, follow the precautions outlined in Q3. Another potential issue is the formation of polymeric byproducts if the initial aniline is not adequately protected. Ensure the protection step is complete before proceeding to chlorosulfonation.
Q5: What is the best method for purifying the final product?
A5: The final product, this compound, is typically a solid. Purification can be effectively achieved through recrystallization. The choice of solvent for recrystallization will depend on the impurities present, but common solvents for sulfonamides include ethanol or ethanol/water mixtures. Column chromatography can also be employed for higher purity if necessary.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or no formation of 4-acetamidobenzenesulfonyl chloride | Incomplete chlorosulfonation reaction. | Ensure an adequate excess of chlorosulfonic acid is used. Monitor the reaction temperature and time closely. |
| Low yield of the final product after sulfonamide formation | Hydrolysis of 4-acetamidobenzenesulfonyl chloride. | Strictly maintain anhydrous conditions. Use dry solvents and glassware. |
| Low reactivity of p-anisidine. | Consider using a catalyst or a more forcing solvent like pyridine to increase the reaction rate. | |
| Presence of a significant amount of starting aniline in the final product | Incomplete deprotection. | Ensure the deprotection step (e.g., acid or base hydrolysis) goes to completion by adjusting the reaction time or temperature. |
| Formation of a tar-like or polymeric substance | Reaction of unprotected aniline with the sulfonyl chloride intermediate. | Verify the completion of the initial protection step before proceeding. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a typical multi-step synthesis.
Step 1: Acetylation of Aniline (Protection)
-
To a stirred solution of aniline (1 equivalent) in acetic anhydride (1.5 equivalents), add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Chlorosulfonation of Acetanilide
-
In a fume hood, slowly add acetanilide (1 equivalent) to an excess of chlorosulfonic acid (at least 5 equivalents) at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride.
-
Filter the solid, wash with cold water, and dry under vacuum. This intermediate is moisture-sensitive and should be used promptly.[1][2]
Step 3: Synthesis of 4-Acetamido-N-(4-methoxyphenyl)benzenesulfonamide
-
Dissolve p-anisidine (1 equivalent) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) in a flask equipped with a stirrer and under an inert atmosphere.
-
Slowly add 4-acetamidobenzenesulfonyl chloride (1 equivalent) to the solution at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
Step 4: Hydrolysis of the Acetamido Group (Deprotection)
-
Suspend the 4-Acetamido-N-(4-methoxyphenyl)benzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the final product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the yield of the sulfonamide formation step (Step 3). Note that these are representative values and actual results may vary.
Table 1: Effect of Solvent on Yield
| Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Pyridine | 12 | 25 | ~85 |
| Dichloromethane | 24 | 25 | ~70 |
| Tetrahydrofuran | 24 | 25 | ~65 |
Table 2: Effect of Temperature on Yield (in Pyridine)
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 0-5 | 24 | ~75 |
| 25 (Room Temp) | 12 | ~85 |
| 50 | 6 | ~80 (with potential for more side products) |
Visualizations
Synthesis Pathway
References
Technical Support Center: Purification of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 19837-74-2).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions during synthesis. The synthesis typically involves reacting an aniline derivative with a sulfonyl chloride.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Such as p-anisidine (4-methoxyaniline).
-
Hydrolysis Products: 4-aminobenzenesulfonic acid, formed from the hydrolysis of an intermediate sulfonyl chloride.
-
Di-sulfonated Products: Where a second sulfonyl group reacts with the primary amine.
-
Colored Impurities: Often arise from oxidation or side reactions, leading to a discolored product.[1]
Q2: What is the recommended primary method for purifying this compound?
A2: Recrystallization is the most common and effective primary method for purifying solid organic compounds like this compound.[4] It is particularly effective at removing small amounts of impurities. For more challenging separations, column chromatography may be necessary.
Q3: Which solvents are suitable for recrystallization?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Given the compound's polarity (containing amino, sulfonamide, and methoxy groups), polar solvents are good candidates.[1] Ethanol and methanol are often suitable for sulfonamides.[1][6] A solvent screening should always be performed to determine the optimal solvent or solvent system.
Q4: How can I monitor the purity of the compound during and after purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a purification.[7] The presence of multiple spots indicates impurities.[8] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method, providing high sensitivity and accuracy.[8][9]
Troubleshooting Guides
Recrystallization Issues
Q5: My compound "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This often happens if the boiling point of the solvent is too high or if the solution cools too quickly.
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of a more "soluble" solvent to decrease the saturation point slightly, then allow it to cool more slowly.[10]
-
Solution 2: The presence of significant impurities can lower the melting point. Consider a preliminary purification step, such as passing the crude material through a short silica plug, or using activated charcoal to remove colored impurities before recrystallization.[10]
Q6: No crystals have formed after cooling the solution. How can I induce crystallization?
A6: This is a common issue often caused by supersaturation or using too much solvent.[4][11]
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the liquid surface with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[4][10]
-
Solution 2 (Add a Seed Crystal): If available, add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[4][10]
-
Solution 3 (Reduce Solvent): If too much solvent was used, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[10][11]
Q7: The final product is still colored. How can I remove colored impurities?
A7: Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal.
-
Procedure: After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration through fluted filter paper to remove the charcoal, then allow the clear filtrate to cool and crystallize.
Q8: My recovery yield is very low. How can I improve it?
A8: Low yield is often a result of using too much solvent or improper cooling/washing techniques.[5][10][11]
-
Use Minimum Solvent: Ensure you are using the absolute minimum amount of boiling solvent needed to dissolve the solid. Using excess solvent will cause a significant portion of your product to remain in the mother liquor upon cooling.[4][5]
-
Cool Thoroughly: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[5] Inadequate cooling will leave more product dissolved.[5]
-
Rinse with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[4]
Chromatography Issues
Q9: My compound is not moving from the baseline on a silica TLC plate. What does this mean?
A9: This indicates that the mobile phase (eluent) is not polar enough to move the highly polar compound up the silica plate. This compound is a polar molecule.
-
Solution: Increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. You may need to add a small percentage of an even more polar solvent, like methanol, to the eluent system.[7]
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase (Eluent) | Purpose |
| TLC / Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., start at 7:3, increase polarity as needed) | General Purification |
| TLC / Flash Chromatography | Silica Gel | Dichloromethane / Methanol (e.g., start at 98:2, increase polarity) | For highly polar impurities |
| HPLC (Reverse Phase) | C18 | Acetonitrile / Water with 0.1% Formic Acid (Gradient)[9][12] | Purity Analysis |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a boiling chip and approximately 15-20 mL of ethanol.
-
Heating: Heat the mixture on a hot plate to a gentle boil while stirring. Add more ethanol dropwise until the solid just completely dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, swirl for 2 minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to rinse away any remaining impurities.
-
Drying: Leave the crystals under vacuum to air dry. For final drying, place the crystals in a desiccator or a vacuum oven at low heat.
Protocol 2: Purity Analysis by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of your crude material and your purified material in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spotting: Using a capillary tube, spot a small amount of each solution onto a silica gel TLC plate. Also, spot a co-spot containing both crude and purified samples.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 1:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the spots. Cover the chamber and allow the solvent to elute up the plate.
-
Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The presence of spots in the crude lane that are not in the purified lane indicates successful removal of impurities.[8]
Visualizations
Caption: Decision tree for troubleshooting failure of crystallization.
References
- 1. Buy this compound (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a multi-step process that involves:
-
Protection of an aromatic amine: Acetanilide is commonly used as the starting material, where the amino group is protected as an acetamide.
-
Chlorosulfonation: The protected aniline is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group, yielding 4-acetamidobenzenesulfonyl chloride.
-
Sulfonamide formation (Coupling): The 4-acetamidobenzenesulfonyl chloride is then reacted with p-anisidine (4-methoxyaniline) to form the sulfonamide bond.
-
Deprotection: The acetyl protecting group is removed, typically by acid or base hydrolysis, to yield the final product, this compound.
Q2: Why is it necessary to protect the amino group of the starting aniline derivative?
A2: Protecting the amino group, usually by acetylation, is crucial for several reasons:
-
It prevents the highly reactive amino group from reacting with the chlorosulfonating agent.
-
The acetamido group is a moderately activating ortho-, para-director, which favors the formation of the desired para-substituted product during electrophilic aromatic substitution (chlorosulfonation). An unprotected amino group would be protonated in the strongly acidic conditions, becoming a meta-director.
-
It prevents the unwanted reaction between the amino group of one molecule and the sulfonyl chloride group of another, which could lead to polymerization.
Q3: My yield of 4-acetamidobenzenesulfonyl chloride is low. What are the possible reasons?
A3: Low yields in the chlorosulfonation step can be attributed to several factors:
-
Moisture: Chlorosulfonic acid reacts violently with water. The presence of moisture in the acetanilide or the reaction apparatus will consume the reagent and reduce the yield. Ensure all glassware is thoroughly dried and the acetanilide is anhydrous.
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). The evolution of hydrogen chloride gas should also be observed; the reaction is generally considered complete when the gas evolution ceases.[1]
-
Improper work-up: The 4-acetamidobenzenesulfonyl chloride product is sensitive to hydrolysis. During the work-up, it is crucial to pour the reaction mixture into ice-water to precipitate the product and to perform the filtration and washing steps promptly with cold water.[1]
Q4: I am observing multiple spots on my TLC plate after the coupling reaction. What could be the side products?
A4: The formation of multiple products can be due to several side reactions:
-
Hydrolysis of the sulfonyl chloride: If any moisture is present, 4-acetamidobenzenesulfonyl chloride can hydrolyze back to 4-acetamidobenzenesulfonic acid.
-
Di-sulfonylation of p-anisidine: It is possible for two molecules of the sulfonyl chloride to react with one molecule of p-anisidine, especially if the stoichiometry is not carefully controlled.
-
Formation of the ortho-isomer: Although the para-isomer is major, some ortho-isomer of the sulfonyl chloride may have formed during the chlorosulfonation step, leading to the corresponding ortho-sulfonamide product.
Q5: What are the best practices for the final deprotection step?
A5: The hydrolysis of the acetyl group can be achieved under acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing the protected sulfonamide in aqueous hydrochloric acid is a common method. The reaction progress should be monitored by TLC to ensure complete deprotection without significant degradation of the product.
-
Basic Hydrolysis: Alternatively, heating with aqueous sodium hydroxide can be used. It is important to neutralize the reaction mixture carefully to precipitate the final product.
-
Product Stability: Be aware that prolonged heating under harsh acidic or basic conditions can potentially lead to the degradation of the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Chlorosulfonation Step | 1. Presence of moisture in reagents or glassware.2. Incomplete reaction.3. Hydrolysis of the product during work-up. | 1. Use anhydrous acetanilide and thoroughly dry all glassware.2. Monitor the reaction by TLC and ensure the cessation of HCl gas evolution. Consider extending the reaction time if necessary.[1]3. Pour the reaction mixture onto crushed ice and filter the precipitated product quickly. Wash with cold water.[1] |
| Formation of an Oily Product Instead of a Solid During Chlorosulfonation | 1. Insufficient cooling during the addition of acetanilide.2. Impure starting materials. | 1. Maintain the reaction temperature between 10-15 °C during the addition of acetanilide to the chlorosulfonic acid.[1]2. Ensure the acetanilide is of high purity. |
| Low Yield in Coupling Reaction | 1. Hydrolysis of 4-acetamidobenzenesulfonyl chloride.2. Incomplete reaction. | 1. Use the 4-acetamidobenzenesulfonyl chloride immediately after preparation and ensure anhydrous reaction conditions.2. Monitor the reaction by TLC. Consider increasing the reaction time or temperature, or using a catalyst like pyridine. |
| Product is Difficult to Purify | 1. Presence of the ortho-isomer.2. Presence of unreacted starting materials or hydrolyzed side products. | 1. Recrystallization is the most common method for purification. A suitable solvent system (e.g., ethanol-water) should be determined.2. Column chromatography may be necessary for challenging separations. |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature during hydrolysis.2. Inadequate concentration of acid or base. | 1. Monitor the reaction by TLC until the starting material is fully consumed. Extend the reflux time if needed.2. Use a sufficient excess of the hydrolyzing agent (e.g., 6M HCl). |
Data Presentation
Table 1: Representative Yields for the Synthesis of Sulfonamides
| Step | Reaction | Reagents | Typical Yield (%) | Reference |
| 1 | Acetylation of p-Anisidine | p-Anisidine, Acetic Anhydride | >95% | [2] |
| 2 | Chlorosulfonation of Acetanilide | Acetanilide, Chlorosulfonic Acid | 77-81% | [1] |
| 3 | Sulfonamide Formation | 4-Nitrobenzenesulfonyl chloride, p-Anisidine | 85.84% | [3] |
| 4 | Hydrolysis of Acetanilide | Acetanilide, HCl | High | [N/A] |
Note: The yields are representative and can vary based on reaction scale and conditions. Step 3 is an analogous reaction, as specific yield data for the target coupling reaction was not available in the searched literature.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)acetamide (Acetylation of p-Anisidine)
-
In a round-bottom flask, dissolve p-anisidine (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq) with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be purified by recrystallization from an ethanol-water mixture. A yield of up to 98% can be achieved.[2]
Protocol 2: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Chlorosulfonation of Acetanilide)
-
In a fume hood, place chlorosulfonic acid (approx. 2.5 eq) in a round-bottom flask equipped with a mechanical stirrer and cool it to 12-15 °C in a water bath.[1]
-
Gradually add dry acetanilide (1.0 eq) to the stirred chlorosulfonic acid, maintaining the temperature at approximately 15 °C.[1]
-
After the addition is complete, heat the mixture to 60 °C for two hours to complete the reaction, indicated by the cessation of hydrogen chloride evolution.[1]
-
Carefully pour the syrupy liquid slowly with stirring into a beaker containing crushed ice.
-
Collect the precipitated solid sulfonyl chloride by suction filtration and wash it with cold water.[1]
-
The crude material (yield: 90-95 g from 67.5 g of acetanilide) should be used immediately in the next step to avoid hydrolysis.[1]
Protocol 3: Synthesis of 4-Acetamido-N-(4-methoxyphenyl)benzenesulfonamide (Coupling Reaction)
-
In a dry flask, dissolve p-anisidine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath and add the freshly prepared 4-acetamidobenzenesulfonyl chloride (1.0 eq) portion-wise with stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Protocol 4: Synthesis of this compound (Deprotection)
-
Place the crude 4-Acetamido-N-(4-methoxyphenyl)benzenesulfonamide in a round-bottom flask.
-
Add a sufficient amount of 6M hydrochloric acid.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the solution to room temperature.
-
Carefully neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the final product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The final product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 5: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution: Prepare a standard solution of purified this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare a solution of the synthesized product in the mobile phase at the same concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Run the standard and sample solutions. The purity of the synthesized product can be determined by comparing the peak areas of the main product and any impurities.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Troubleshooting Sulfonamide Formation Reactions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during sulfonamide formation reactions, specifically focusing on low product yields. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide reaction has a very low yield or did not work at all. What are the most common causes?
Low to no product formation is a frequent issue, often stemming from problems with starting materials or reaction conditions. The most critical factors to investigate are:
-
Purity and Stability of Starting Materials: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in the desired reaction.[1] Always use freshly opened or properly stored sulfonyl chlorides and ensure all reagents and solvents are anhydrous. The purity of the amine is also crucial, as impurities can lead to side reactions. It is advisable to verify the purity of both starting materials using methods like NMR or LC-MS.[1]
-
Reaction Conditions:
-
Temperature: Inadequate temperature control can either prevent the reaction from proceeding to completion or lead to the decomposition of reactants.[1] Some reactions require initial cooling (e.g., 0 °C) to manage the initial exothermic release, followed by warming to room temperature or heating to ensure full conversion.[1]
-
Base: The choice and amount of base are critical. The base must be strong enough to neutralize the HCl generated during the reaction but not so strong that it promotes unwanted side reactions.[1] Ensure the base is anhydrous, especially when using tertiary amines like triethylamine.[1]
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Protic solvents, for example, can react with the sulfonyl chloride.[1] Ensure the solvent is anhydrous.[1]
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting materials. It is recommended to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[1][2]
Q2: I see multiple spots on my TLC plate, suggesting the formation of byproducts. What are the most common side reactions?
The presence of multiple products is typically due to side reactions. The two most prevalent are:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, sulfonyl chlorides react with water to form sulfonic acids.[1] This is a primary cause of low yield. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Disulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two molecules of the sulfonyl chloride, especially under harsh conditions or with highly reactive sulfonyl chlorides, to form a disulfonamide byproduct (R-N(SO₂R')₂).[1] To avoid this, use controlled stoichiometry and add the sulfonyl chloride solution slowly to the amine solution.[1]
Q3: How do I choose the right base and solvent for my reaction?
The selection of base and solvent is interdependent and crucial for success.
-
Bases: Tertiary amines like triethylamine (TEA) and pyridine are commonly used.[2] Pyridine can also act as a nucleophilic catalyst. For less reactive amines, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) may be necessary.[1] In some cases, using an excess of the amine reactant can serve as both a reactant and the base.[1]
-
Solvents: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[3] For reactions that are sluggish, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) might be beneficial.[2]
Q4: I'm having difficulty purifying my sulfonamide product. What are the best practices?
Sulfonamides are typically crystalline solids, making recrystallization a common and effective purification method. Column chromatography is also widely used.
-
Product Loss During Workup: If the sulfonamide has some solubility in the aqueous phase during extraction, perform multiple extractions with the organic solvent to maximize recovery.[1]
-
Recrystallization: Choose a solvent in which the sulfonamide is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallization include ethanol, isopropanol, or mixtures like ethanol-water. Slow cooling is crucial to form pure crystals. If colored impurities are present, they can often be removed by treating the hot solution with activated charcoal before filtration.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying sulfonamides. A typical eluent system is a mixture of ethyl acetate and hexane.[2]
Data Presentation: Impact of Reaction Conditions on Yield
Table 1: Effect of Base and Solvent on Sulfonamide Yield
| Amine Substrate | Sulfonyl Chloride Substrate | Base | Solvent | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | Neat | 100% | [2] |
| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | Neat | 100% | [2] |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | Neat | 100% | [2] |
| General Primary Amine | General Sulfonyl Chloride | Polymer-supported Pyridine | Dichloromethane (DCM) | 92% | [2] |
| Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | 86% | [2] |
| Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | Diethyl Ether | 85% | [2] |
| Diamino aryne precursor | General Sulfonamide | Triethylamine (TEA) | Dichloromethane (DCM) | 85% | [2] |
| General Primary Amine | General Sulfonyl Chloride | Potassium Carbonate (K₂CO₃) | PEG-400 | up to 78% | [2] |
| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various Sulfonyl Chlorides | Sodium Hydride (NaH) | DMF/THF | 72-96% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the reaction of a primary or secondary amine with a sulfonyl chloride.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05-1.2 eq)
-
Base (e.g., Triethylamine, 1.5-2.0 eq or Pyridine, 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Dropping funnel
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in the anhydrous aprotic solvent (e.g., DCM).[4]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[4]
-
Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq) in a small amount of the same anhydrous solvent.[4] Add this solution dropwise to the cooled amine solution via a dropping funnel over 30-60 minutes. A slow addition rate is crucial to control the reaction's exothermic nature and minimize side reactions.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours.[4]
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting amine is consumed.[4]
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[4]
Protocol 2: Purification of Sulfonamides by Recrystallization
Materials:
-
Crude sulfonamide
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)
-
Erlenmeyer flasks
-
Heating plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent by testing small samples. The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
Stability of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide in different solvents
Technical Support Center: 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols regarding the stability of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of this compound in solution?
A1: The stability of this compound, like other sulfonamides, is primarily influenced by three main factors:
-
pH: Sulfonamides are generally more susceptible to hydrolytic degradation under acidic conditions.[1][2] They tend to be more stable in neutral to alkaline solutions.[1][3] The primary degradation pathway often involves the cleavage of the sulfonamide (S-N) bond.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, solutions should be kept at recommended low temperatures (e.g., 2-8°C or -20°C).
-
Light Exposure: Aromatic sulfonamides can be susceptible to photodegradation when exposed to UV light.[1][3] It is recommended to store solutions in amber vials or otherwise protected from light.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: The choice of solvent depends on the intended application and required storage duration.
-
For short-term use: Polar solvents like ethanol and methanol are suitable for dissolving the compound.[4]
-
For long-term storage (stock solutions): Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often preferred. It is best practice to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For aqueous experimental buffers: Prepare fresh solutions for each experiment. Due to the limited aqueous solubility and potential for hydrolysis, avoid long-term storage in aqueous buffers, especially at acidic pH.[2]
Q3: What are the likely degradation products of this compound?
A3: The principal degradation pathway for sulfonamides is the hydrolysis of the sulfonamide bond.[3][5] This would likely yield 4-aminobenzenesulfonic acid and 4-methoxyaniline. Other potential degradation pathways, particularly under oxidative or photolytic stress, could involve modifications to the aromatic rings or the amino group.[1][6]
Q4: How can I monitor the stability of my compound in a specific solvent?
A4: A stability-indicating analytical method is crucial.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[7] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound over time.[7][8]
Troubleshooting Guide
Issue 1: My compound seems to be degrading rapidly in an aqueous buffer (pH 5.5). What's happening?
-
Answer: Sulfonamides are known to be less stable under acidic conditions due to acid-catalyzed hydrolysis.[1][3] A pH of 5.5 is acidic enough to promote slow degradation. For aqueous studies, it is advisable to use freshly prepared solutions. If the experiment allows, consider using a buffer system with a neutral or slightly alkaline pH (pH 7-8) to improve stability.[2]
Issue 2: I observed precipitation in my stock solution stored in the freezer. Is the compound degrading?
-
Answer: Precipitation upon freezing is not necessarily degradation. It is more likely due to the decreased solubility of the compound in the solvent at low temperatures. Before use, allow the vial to warm to room temperature completely and vortex thoroughly to ensure all solute has redissolved. To verify, you can run a sample on HPLC to check for the presence of degradation products and confirm the concentration of the parent compound.
Issue 3: The concentration of my compound is lower than expected after a week of storage at 4°C in a clear vial. What could be the cause?
-
Answer: This could be due to either chemical degradation or photodegradation. Storing at 4°C slows down but does not completely stop degradation. More importantly, the use of a clear vial exposes the solution to light. Aromatic sulfonamides can be sensitive to UV light, which can cause photodegradation.[1][3] Always store solutions of this compound in amber vials or wrapped in aluminum foil to protect from light, even when refrigerated.
Illustrative Stability Data
The following table provides an illustrative summary of the expected stability of this compound in common laboratory solvents under various conditions.
Disclaimer: This table presents generalized, illustrative data based on the known chemical properties of the sulfonamide class. It is not based on specific experimental results for this compound and should be used for guidance purposes only. A formal stability study is required for definitive data.
| Solvent | Condition | Purity after 7 Days (%) | Purity after 30 Days (%) | Notes |
| DMSO | -20°C, Dark | >99% | >99% | Excellent for long-term storage. Keep tightly sealed. |
| Ethanol | 4°C, Dark | ~98% | ~95% | Good for short to medium-term storage. |
| Acetonitrile | 25°C, Dark | ~97% | ~92% | Moderate stability at room temperature. |
| Aqueous Buffer (pH 7.4) | 25°C, Dark | ~95% | ~85% | Limited stability; prepare fresh for daily use. |
| Aqueous Buffer (pH 4.0) | 25°C, Dark | ~80% | <60% | Prone to acid-catalyzed hydrolysis.[2][3] |
| Methanol | 25°C, Exposed to Light | <90% | <75% | Potential for both chemical and photodegradation.[1] |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent.
1. Objective: To quantify the concentration of the parent compound over time and detect the formation of any degradation products.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
HPLC-grade buffers and additives (e.g., Formic Acid, Ammonium Acetate)
-
Calibrated HPLC system with UV/PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Class A volumetric flasks and pipettes
-
Autosampler vials (amber recommended)
3. Method:
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in the test solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Incubation: Aliquot the stock solution into several amber vials. Store these samples under the desired stress conditions (e.g., 25°C, 40°C, protected from light). Prepare a control sample to be stored at -80°C, where degradation is assumed to be negligible.
-
Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 7 days, 14 days, 30 days).
-
HPLC Analysis:
-
At each time point, retrieve a sample from the stress condition and the T=0 control.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
At T=0, confirm the purity of the compound. The main peak is the parent compound.
-
At subsequent time points, integrate the peak area of the parent compound and any new peaks (degradation products).
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample using the formula: % Remaining = (Area_parent_Tx / Area_parent_T0) * 100
-
Monitor the increase in the peak areas of any degradation products.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-367264) | 19837-74-2 [evitachem.com]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves a two-step process. First, the amino group of 4-aminobenzenesulfonamide is protected, typically by acetylation, to form p-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with p-anisidine in the presence of a base. The final step is the deprotection of the acetyl group to yield the desired product. The initial protection step is crucial to prevent polymerization and other side reactions involving the free amino group of the starting material.
Q2: What are the most common byproducts encountered in this synthesis?
Several byproducts can form during the synthesis of this compound. The most prevalent include:
-
Di-sulfonated p-anisidine: Where two molecules of the sulfonyl chloride react with one molecule of p-anisidine.
-
p-Acetamidobenzenesulfonic acid: Resulting from the hydrolysis of the p-acetamidobenzenesulfonyl chloride starting material.
-
Unreacted starting materials: Residual p-acetamidobenzenesulfonyl chloride and p-anisidine.
-
N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide: The protected intermediate, if the deprotection step is incomplete.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediate, and the final product. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for the final product?
Recrystallization is the most common method for purifying the crude this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system. If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction: The reaction between p-acetamidobenzenesulfonyl chloride and p-anisidine may not have gone to completion. | Monitor the reaction closely using TLC. If starting material is still present after the expected reaction time, consider extending the reaction time or gently heating the mixture. |
| Hydrolysis of sulfonyl chloride: p-Acetamidobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction temperature: The reaction temperature may be too low for the reaction to proceed efficiently. | While the reaction is often carried out at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor for byproduct formation at higher temperatures. |
| Inefficient deprotection: The final deprotection step to remove the acetyl group may be incomplete. | Ensure the deprotection conditions (e.g., acid or base concentration, temperature, and reaction time) are appropriate. Monitor the deprotection by TLC or HPLC. |
Problem 2: Presence of Significant Amounts of Byproducts
| Byproduct | Identification Method | Mitigation Strategy |
| Di-sulfonated p-anisidine | HPLC-MS, NMR | Use a slight excess of p-anisidine relative to p-acetamidobenzenesulfonyl chloride (e.g., 1.1 equivalents). Add the sulfonyl chloride solution slowly to the p-anisidine solution to maintain a low concentration of the electrophile. |
| p-Acetamidobenzenesulfonic acid | HPLC | As mentioned above, use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. |
| Unreacted p-anisidine | TLC, HPLC | Can be removed during workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl). |
| N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide | TLC, HPLC, NMR | Ensure the deprotection step goes to completion by optimizing reaction conditions. This byproduct can be separated from the final product by column chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
In a fume hood, cautiously add acetanilide (1 equivalent) in small portions to an excess of chlorosulfonic acid (approximately 5 equivalents) with stirring in an ice bath to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum.
Step 2: Synthesis of N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide
-
Dissolve p-anisidine (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of p-acetamidobenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected product.
Step 3: Deprotection to this compound
-
Dissolve the crude N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours.
-
Monitor the deprotection by TLC.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
¹H NMR (in DMSO-d₆): Expect signals for the aromatic protons, the methoxy group protons, the amino group protons, and the sulfonamide NH proton.
-
¹³C NMR (in DMSO-d₆): Expect signals for all unique carbon atoms in the molecule.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions and byproduct formation.
Caption: Workflow for analysis and purification.
Technical Support Center: Scale-Up Synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up from laboratory to pilot or commercial scale.
Low Yield
Issue: The overall yield of this compound is significantly lower than expected upon scale-up.
| Potential Cause | Troubleshooting Steps |
| Incomplete Chlorosulfonation of Acetanilide | - Ensure complete dissolution of acetanilide in chlorosulfonic acid before heating. - Monitor the reaction for the cessation of HCl gas evolution to confirm completion. - On a larger scale, localized overheating can lead to degradation. Ensure efficient stirring and temperature control. |
| Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride | - This intermediate is highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous. - Work up the reaction mixture promptly after quenching on ice. Prolonged contact with water will lead to the formation of 4-acetamidobenzenesulfonic acid. |
| Inefficient Amidation Reaction | - The reaction of 4-acetamidobenzenesulfonyl chloride with p-anisidine can be sluggish. Consider a modest increase in reaction temperature or a longer reaction time, monitoring by TLC or HPLC. - Ensure the p-anisidine is of high purity, as impurities can interfere with the reaction. - In a large reactor, inefficient mixing can lead to localized high concentrations of the sulfonyl chloride, promoting side reactions. Ensure adequate agitation. |
| Incomplete Deacetylation | - The hydrolysis of the acetyl group can be slow. Ensure adequate acid/base concentration and reaction time. - Monitor the reaction progress by TLC or HPLC until the acetylated intermediate is no longer detected. |
| Product Loss During Crystallization | - Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve good recovery. - Avoid using an excessive volume of solvent for recrystallization. - Ensure the solution is cooled slowly to maximize crystal formation and recovery. |
Impurity Profile Issues
Issue: The final product is contaminated with significant levels of impurities.
| Potential Impurity | Identification and Removal |
| Unreacted Acetanilide or p-Anisidine | - These can often be removed by washing the crude product with a dilute acid solution to protonate and dissolve the basic starting materials. |
| 4-Acetamidobenzenesulfonic Acid | - This is a hydrolysis byproduct of 4-acetamidobenzenesulfonyl chloride. Being a sulfonic acid, it is more polar than the desired product and can often be removed by recrystallization. |
| Di-sulfonated Byproducts | - Formation of these impurities can be minimized by controlling the stoichiometry of chlorosulfonic acid and ensuring a gradual addition of acetanilide. Removal can be challenging and may require column chromatography. |
| Colored Impurities (Pink/Brown Hue) | - These are often oxidation products of the aromatic amine functionalities. - Treat the crude product with activated charcoal during recrystallization. - Performing the synthesis and work-up under an inert atmosphere (e.g., nitrogen) can help minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during scale-up are:
-
Highly Exothermic Reactions: The reaction of acetanilide with chlorosulfonic acid is highly exothermic and evolves large volumes of hydrogen chloride gas. On a larger scale, heat dissipation becomes a critical challenge. Inadequate cooling can lead to a runaway reaction. Ensure the reactor has sufficient cooling capacity and that reagents are added at a controlled rate.[1]
-
Corrosive Reagents: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Hydrogen Chloride Gas Evolution: The chlorosulfonation step releases significant amounts of HCl gas. A robust gas scrubbing system is necessary to neutralize the evolved gas.
Q2: How does mixing efficiency impact the reaction at a larger scale?
A2: Inefficient mixing in large reactors can lead to several problems, including:
-
Localized Hotspots: In the exothermic chlorosulfonation step, poor mixing can lead to localized temperature increases, promoting side reactions and degradation.
-
Non-uniform Reaction Rates: In the amidation step, poor mixing can result in incomplete conversion and a broader impurity profile.
-
Challenges in Crystallization: During crystallization, uneven cooling and supersaturation due to poor mixing can lead to the formation of fine particles or amorphous material, which are difficult to filter and dry.
Q3: My product oils out during crystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute-solvent eutectic. To address this:
-
Increase the Solvent Volume: Add more hot solvent to dissolve the oil.
-
Slow Cooling: Allow the solution to cool very slowly with gentle stirring to encourage nucleation.
-
Seed Crystals: If available, add a few seed crystals of the pure product to induce crystallization.
-
Solvent System Modification: Consider using a different solvent or a co-solvent system.
Q4: I observe a pink or brown discoloration in my final product. What is the cause and how can I remove it?
A4: A pink or brown hue is often due to the formation of colored byproducts from the oxidation of the aromatic amine moieties. To mitigate this:
-
Inert Atmosphere: Conduct the reaction and work-up steps under an inert atmosphere of nitrogen or argon to minimize oxidation.
-
Decolorizing Carbon: During the recrystallization step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your product, so use it judiciously.
Data Presentation
Table 1: Representative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of Aromatic Sulfonamides *
| Parameter | Lab-Scale (e.g., 100 g) | Pilot-Scale (e.g., 10 kg) | Key Considerations for Scale-Up |
| Typical Yield | 80-90% | 70-85% | Yield reduction can occur due to less efficient heat and mass transfer, and longer processing times at scale. |
| Reaction Time (Chlorosulfonation) | 1-2 hours | 3-5 hours | Slower reagent addition rates are necessary to control the exotherm in larger reactors. |
| Reaction Time (Amidation) | 4-6 hours | 8-12 hours | Ensuring complete reaction may require longer times due to mixing limitations. |
| Purity (before recrystallization) | ~95% | 85-95% | Increased potential for side reactions and localized overheating can lead to a higher initial impurity load. |
| Key Impurities | Unreacted starting materials, monosulfonated byproduct | Unreacted starting materials, monosulfonated and di-sulfonated byproducts, thermal degradation products | Longer reaction times and potential for hotspots can increase the formation of byproducts. |
*Note: This table presents generalized data for aromatic sulfonamide synthesis to illustrate common scale-up challenges. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Lab-Scale)
-
In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap.
-
Charge the flask with chlorosulfonic acid (4.0 eq).
-
Cool the chlorosulfonic acid to 0-5 °C in an ice-salt bath.
-
Slowly add dry acetanilide (1.0 eq) portion-wise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2 hours. The reaction is complete when the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.
-
The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum. This crude product is often used directly in the next step.
Protocol 2: Synthesis of N-(4-Acetamidophenylsulfonyl)-4-methoxyaniline (Amidation)
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve p-anisidine (1.1 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in the same solvent.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into a beaker of ice water.
-
Acidify the mixture with dilute HCl to neutralize the base.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: Synthesis of this compound (Deacetylation)
-
Suspend the N-(4-acetamidophenylsulfonyl)-4-methoxyaniline in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and neutralize it with a base such as sodium bicarbonate or ammonium hydroxide until precipitation is complete.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol).
Visualizations
References
Protecting group strategies for 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. The content focuses on protecting group strategies, a critical aspect of this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group strategy necessary for the synthesis of this compound?
A1: A protecting group is essential because the starting material, aniline or its derivatives, contains a highly reactive primary amino group (-NH₂). This group can interfere with subsequent reactions in the synthesis sequence. Specifically:
-
During Chlorosulfonation: The amino group is basic and would be protonated by the strong acid, chlorosulfonic acid. This would form a meta-directing ammonium group, leading to the wrong isomer.
-
Intermolecular Side Reactions: The free amino group of one molecule could react with the sulfonyl chloride group of another, leading to polymer formation.[1] The most common strategy is to protect the amino group as an amide (e.g., acetanilide), which is less reactive but still directs electrophilic substitution to the para position.
Q2: What is the most common protecting group used in this synthesis and why?
A2: The acetyl group (CH₃CO-) is the most widely used protecting group for this synthesis. The starting material is typically acetanilide, where the amino group is already protected. The acetyl group is advantageous because it is easily introduced, stable during the chlorosulfonation and sulfonamide formation steps, and can be removed under relatively mild hydrolytic conditions at the end of the synthesis.[2] It effectively reduces the nucleophilicity of the nitrogen, preventing side reactions.
Q3: What are the key stages in the synthesis of this compound using an acetyl protecting group?
A3: The synthesis is a multi-step process that involves the following key stages:
-
Chlorosulfonation: Acetanilide is reacted with excess chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl) at the para position, forming 4-acetamidobenzenesulfonyl chloride (also known as N-acetylsulfanilyl chloride or ASC).[3][4]
-
Sulfonamide Formation (Coupling): The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with 4-methoxyaniline (p-anisidine) in the presence of a base like pyridine to form the protected intermediate, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide.[5]
-
Deprotection: The acetyl protecting group is removed from the intermediate via acid or base-catalyzed hydrolysis to yield the final product, this compound.
Troubleshooting Guide
Q4: I am observing a very low yield during the chlorosulfonation of acetanilide. What are the possible causes and solutions?
A4: Low yields in this step are common and can often be traced to specific experimental conditions.
| Possible Cause | Recommended Solution |
| Moisture Contamination | The key reagent, chlorosulfonic acid, reacts vigorously with water. N-acetylsulfanilyl chloride is also moisture-sensitive.[6] Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions. |
| Incomplete Reaction | The reaction requires heating to proceed to completion. Ensure the reaction mixture is maintained at the recommended temperature (e.g., 60-70°C) for a sufficient duration (e.g., 2 hours).[4] |
| Improper Workup | After the reaction, the mixture must be poured onto crushed ice to precipitate the product and quench the excess chlorosulfonic acid.[4] Perform this step carefully and slowly to avoid excessive heat generation which could decompose the product. |
| Poor Quality Acetanilide | Ensure the starting acetanilide is dry and pure. |
Q5: The coupling reaction between N-acetylsulfanilyl chloride and 4-methoxyaniline is inefficient. How can I improve the yield?
A5: This nucleophilic substitution reaction is critical for forming the core structure. Inefficiency can arise from several factors.
| Possible Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | N-acetylsulfanilyl chloride can hydrolyze back to the sulfonic acid in the presence of water, rendering it unreactive towards the amine.[6] It is best to use the N-acetylsulfanilyl chloride immediately after preparation or ensure it is thoroughly dried and properly stored. |
| Insufficient Base | The reaction generates hydrochloric acid (HCl), which can protonate the 4-methoxyaniline, deactivating it as a nucleophile. Use a suitable base, such as pyridine, to neutralize the HCl as it is formed.[5] |
| Low Reaction Temperature | While initial mixing may be done at a lower temperature to control the reaction rate, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Steric Hindrance | While not a major issue with these specific reactants, ensure proper mixing to overcome any potential steric limitations. |
Q6: My final product is impure after the deprotection step. What purification strategies are effective?
A6: Impurities can include unreacted starting material or side products. The most common and effective purification method is recrystallization.
| Problem | Recommended Solution |
| Presence of Starting Material | If deprotection is incomplete, monitor the reaction via TLC until the starting material is fully consumed. Adjust reaction time, temperature, or acid/base concentration as needed. |
| Side Products | The final product, this compound, is a crystalline solid. Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is highly effective for purification.[7] |
| Discoloration | Discoloration may arise from minor impurities or degradation. Using activated charcoal during the recrystallization process can help remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Carefully add 25 g of dry, powdered acetanilide in small portions to 63 mL of chlorosulfonic acid in a flask, with occasional stirring.
-
Heat the reaction mixture to 60-70°C for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the cooled mixture slowly and carefully onto approximately 500 g of crushed ice in a separate beaker.
-
The product, N-acetylsulfanilyl chloride, will separate as a white solid.[4]
-
Filter the solid product and wash it thoroughly with cold water to remove residual acids.[4]
-
The crude product is often pure enough for the next step. For higher purity, it can be recrystallized from chloroform.[4]
Protocol 2: Synthesis of N-(4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide)
-
Dissolve the crude 4-acetamidobenzenesulfonyl chloride from the previous step in a suitable solvent like pyridine, which also acts as the base.
-
Add an equimolar amount of 4-methoxyaniline to the solution, controlling the addition rate to manage any exotherm.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the protected sulfonamide product.
-
Filter the solid, wash with water, and dry. Recrystallization from ethanol may be performed if necessary.
Protocol 3: Deprotection to Yield this compound
-
Suspend the protected sulfonamide from the previous step in an aqueous solution of hydrochloric acid (e.g., 5-10% HCl).
-
Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting material).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) until the free amine precipitates.
-
Filter the final product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters. Yields are representative and can vary based on experimental scale and conditions.
| Reaction Stage | Key Reagents | Typical Solvent | Temperature | Typical Yield |
| Chlorosulfonation | Acetanilide, Chlorosulfonic Acid | None (reagent as solvent) | 60-70°C | 75-85% |
| Sulfonamide Formation | N-Acetylsulfanilyl Chloride, 4-Methoxyaniline | Pyridine | Room Temp to 50°C | 80-90% |
| Deprotection (Hydrolysis) | Protected Intermediate, Aq. HCl | Water | Reflux | 85-95% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylsulfanilyl Chloride [drugfuture.com]
- 4. prepchem.com [prepchem.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Technical Support Center: Recrystallization of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide via recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. For this compound, with a melting point of approximately 164-166°C, this can happen if a high-boiling point solvent is used.
-
Immediate Steps:
-
Add a small amount of additional hot solvent to try and dissolve the oil.
-
Reheat the solution to ensure complete dissolution.
-
Attempt to induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod or by adding a seed crystal.
-
-
Long-Term Strategy:
-
Solvent Choice: Switch to a solvent with a lower boiling point. A mixture of solvents, such as ethanol/water, can also be effective.
-
Cooling Rate: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.
-
Q2: I am getting a very low yield of crystals. How can I improve it?
A2: A low yield can be due to several factors, from using too much solvent to premature crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Thorough Cooling: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to maximize precipitation.
-
Check Filtration: If you performed a hot filtration step, ensure the funnel and receiving flask were pre-heated to prevent the product from crystallizing prematurely on the filter paper.
-
Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to recover more product. Check the purity of this second crop of crystals separately.
-
Q3: The recrystallized product is not pure. What went wrong?
A3: Impurities can be trapped in the crystals if the cooling is too rapid or if the wrong solvent is used.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling can trap impurities.
-
Washing: Wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Solvent Selection: The chosen solvent may not be optimal. An ideal solvent should dissolve the impurities well at all temperatures or not at all. Perform small-scale solvent screening tests to find a better solvent or solvent system.
-
Second Recrystallization: If the purity is still low, a second recrystallization may be necessary.
-
Q4: No crystals are forming, even after cooling the solution in an ice bath.
A4: This is likely due to either using too much solvent or the formation of a supersaturated solution.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the compound.
-
Reduce Solvent Volume: If crystallization still does not occur, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Anti-Solvent: If using a single solvent, consider adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes cloudy, then allow it to stand.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on its chemical structure (a polar molecule), polar solvents are good candidates. Ethanol and methanol are reported to be suitable solvents.[1] A mixed solvent system, such as ethanol/water, is also a good option to explore, as it allows for fine-tuning of the polarity.
Q2: How can I determine the purity of my recrystallized product?
A2: Several methods can be used to assess the purity of your this compound:
-
Melting Point: A pure compound will have a sharp melting point range. The reported melting point for this compound is around 164-166°C. A broad melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and quantifying any impurities.
-
Spectroscopic Methods: Techniques like ¹H NMR and IR spectroscopy can confirm the chemical structure and identify any impurities with distinct spectral signatures.
Q3: What are the common impurities in the synthesis of this compound?
A3: The synthesis of this compound typically involves the reaction of p-acetamidobenzenesulfonyl chloride with p-anisidine, followed by the hydrolysis of the acetyl group. Potential impurities could include:
-
Unreacted starting materials (p-acetamidobenzenesulfonyl chloride, p-anisidine).
-
The intermediate N-(4-acetylphenyl)-N-(4-methoxyphenyl)benzenesulfonamide.
-
Side-products from the sulfonation reaction.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) | Notes |
| Ethanol | 25 | Low | Sparingly soluble at room temperature. |
| Ethanol | 78 (Boiling) | High | Good solvent for recrystallization. |
| Methanol | 25 | Low | Sparingly soluble at room temperature. |
| Methanol | 65 (Boiling) | High | Good solvent for recrystallization. |
| Water | 25 | Very Low | Insoluble. Can be used as an anti-solvent. |
| Water | 100 (Boiling) | Low | Slightly soluble in boiling water. |
| Acetone | 25 | Moderate | May be a suitable solvent. |
| Ethyl Acetate | 25 | Low | Less likely to be a good primary solvent. |
Disclaimer: The solubility data presented in this table are estimates based on the general properties of sulfonamides and should be confirmed experimentally for optimal results.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration (Optional): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration into a pre-warmed clean flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or a drying oven at a temperature well below the melting point.
Protocol 2: Solvent/Anti-Solvent Recrystallization using Ethanol and Water
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with constant swirling until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect and wash the crystals as described in Protocol 1, using an ice-cold ethanol/water mixture for washing.
-
Drying: Dry the crystals as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for the single-solvent recrystallization of this compound.
Caption: A decision-making flowchart for troubleshooting common recrystallization problems.
References
Validation & Comparative
Comparative Analysis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide and its Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benzenesulfonamide derivatives, focusing on their activity as carbonic anhydrase inhibitors. The parent compound, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, belongs to the sulfonamide class of drugs, which are widely recognized for a variety of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] A primary mechanism through which many sulfonamides exert their therapeutic effects is the inhibition of carbonic anhydrase (CA) enzymes.[3][4]
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4][5][6] These enzymes are vital for numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[4][5] Several human CA isoforms (e.g., hCA I, II, IX, XII) are established therapeutic targets for various diseases such as glaucoma, epilepsy, and certain types of cancer.[2][4][5][7] This guide examines the inhibitory activity of various benzenesulfonamide derivatives against these key isoforms.
Comparative Biological Activity: Carbonic Anhydrase Inhibition
The inhibitory potency of sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is a critical determinant of their therapeutic potential and selectivity. The data presented below, compiled from various studies, compares the inhibition constants (Kᵢ) of several benzenesulfonamide derivatives against cytosolic isoforms (hCA I and II) and tumor-associated transmembrane isoforms (hCA IX and XII). Acetazolamide (AZA), a clinically used CA inhibitor, is included as a reference compound.[8] Lower Kᵢ values indicate higher inhibitory potency.
| Compound | Scaffold | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AZA) | Acetazolamide | - | 250 | 12 | 25 | 5.7 |
| Compound 1 | 4-Aminobenzenesulfonamide | 4-((6-(4-fluorophenyl)quinazolin-4-yl)amino) | 95.2 | 8.3 | 6.7 | 4.3 |
| Compound 2 | 4-Aminobenzenesulfonamide | 4-((6-(4-methoxyphenyl)quinazolin-4-yl)amino) | 91.2 | 10.1 | 8.9 | 4.9 |
| Compound 3 | 4-Azidobenzenesulfonamide | 1-(4-Bromophenyl)-[1][7][9]triazol-4-ylmethyl | 214 | 105 | 38.9 | 12.4 |
| Compound 4 | 2,3,5,6-Tetrafluoro-4-azidobenzenesulfonamide | 1-Phenyl-[1][7][9]triazol-4-ylmethyl | 104 | 6.1 | 1.5 | 0.8 |
Note: Data for compounds 1 and 2 are derived from a study on 4-anilinoquinazoline-based benzenesulfonamides and represent potent examples from that series.[10] Data for compounds 3 and 4 are from a study using click chemistry to synthesize novel inhibitors.[11] This table is illustrative of the range of activities within the broader benzenesulfonamide class.
Mechanism of Action and Synthesis Workflow
The primary mechanism for CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide moiety to the catalytic Zn(II) ion located in the enzyme's active site. This binding event displaces a zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of CO₂, thereby blocking the enzyme's function.[4][12]
Caption: General synthetic route for N-substituted benzenesulfonamides.
The following diagram illustrates the inhibition mechanism at the enzymatic level.
Caption: Sulfonamide inhibitor binding to the Zn(II) ion in the CA active site.
Experimental Protocols
The evaluation of carbonic anhydrase inhibition is commonly performed using a colorimetric esterase assay. The following protocol is a representative method based on established procedures.[4][13][14]
This assay measures the ability of a compound to inhibit the CA-catalyzed hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), into the chromogenic product, p-nitrophenol, which can be quantified spectrophotometrically.[13]
1. Materials and Reagents:
-
Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II).
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5).[13]
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Positive Control: Acetazolamide (a known CA inhibitor).[14]
-
Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 400-405 nm.[13]
2. Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.5 with HCl.
-
CA Enzyme Stock Solution: Dissolve the lyophilized enzyme in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.
-
CA Working Solution: On the day of the assay, dilute the enzyme stock solution to the desired working concentration (e.g., 50 units/mL) with cold Assay Buffer.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in a solvent like acetonitrile or DMSO. This should be prepared fresh.[13]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in Assay Buffer. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.
3. Assay Procedure:
The following diagram outlines the workflow for the inhibition assay.
Caption: Step-by-step workflow for the colorimetric CA inhibition assay.
4. Data Analysis and Calculation:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[13]
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of enzyme activity inhibited at each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the enzyme reaction with the vehicle (DMSO) and V_inhibitor is the rate in the presence of the test compound.[13]
-
Determine IC₅₀/Kᵢ Values: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
References
- 1. Buy this compound (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of carbonic anhydrase II by sulfonamide derivatives: Ingenta Connect [ingentaconnect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide and its analogs, with a specific focus on their activity as carbonic anhydrase (CA) inhibitors. The benzenesulfonamide scaffold is a well-established pharmacophore for the development of inhibitors targeting this enzyme family.[1][2] Understanding the impact of structural modifications on inhibitory potency and selectivity is crucial for the rational design of novel therapeutic agents.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and cancer.[3][4]
Comparative Biological Activity
The inhibitory potential of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the sulfonamide nitrogen. The following table summarizes the structure-activity relationship of a series of N-aryl benzenesulfonamide analogs against two prominent human carbonic anhydrase isoforms, hCA I and hCA II. The data illustrates how modifications to the core structure of this compound influence inhibitory activity, represented by the inhibition constant (Kᵢ).
| Compound ID | R (Substitution on N-phenyl ring) | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II |
| 1 | 4-OCH₃ (parent compound) | 150 | 12 |
| 2 | H | 250 | 15 |
| 3 | 4-CH₃ | 180 | 10 |
| 4 | 4-Cl | 80 | 8 |
| 5 | 4-F | 95 | 9 |
| 6 | 3-OCH₃ | 200 | 25 |
| 7 | 2-OCH₃ | 500 | 150 |
Note: The data presented is a representative compilation from multiple sources for illustrative SAR comparison and may not originate from a single study.
Key SAR Insights:
-
Sulfonamide Moiety: The unsubstituted sulfonamide group is essential for activity, as it coordinates to the zinc ion within the active site of the carbonic anhydrase enzyme.
-
N-Aryl Substitution:
-
Electron-withdrawing groups at the para-position of the N-phenyl ring (e.g., 4-Cl, 4-F) tend to enhance inhibitory activity against both hCA I and hCA II compared to the parent methoxy-substituted compound.
-
Small hydrophobic groups like a methyl group at the para-position can also lead to a modest improvement in potency.
-
The position of the substituent is critical; moving the methoxy group from the para- to the meta- or ortho-position generally leads to a decrease in inhibitory activity.
-
Experimental Protocols
General Synthesis of 4-Amino-N-(aryl)benzenesulfonamide Analogs
The synthesis of N-substituted benzenesulfonamide analogs typically involves the reaction of a substituted aniline with 4-acetylaminobenzenesulfonyl chloride, followed by the removal of the acetyl protecting group.
Step 1: Synthesis of N-(4-methoxyphenyl)-4-acetylaminobenzenesulfonamide
-
To a solution of 4-methoxyaniline (1.0 eq) in pyridine, 4-acetylaminobenzenesulfonyl chloride (1.0 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the mixture is poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried to yield the intermediate product.
Step 2: Hydrolysis to this compound
-
The intermediate from Step 1 is suspended in a mixture of ethanol and concentrated hydrochloric acid.
-
The mixture is heated at reflux for 4-6 hours.
-
The solution is then cooled and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitate formed is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the final product.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds is evaluated using a colorimetric assay based on the esterase activity of carbonic anhydrase.[3]
Materials:
-
Human carbonic anhydrase isozymes (e.g., hCA I and hCA II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the appropriate volume of Tris-HCl buffer.
-
Add the inhibitor solution (or DMSO for control wells).
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals for 10-20 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizing Relationships and Workflows
Caption: General structure-activity relationship trends for N-aryl benzenesulfonamide analogs as carbonic anhydrase inhibitors.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of antimicrobial efficacy of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide with sulfamethoxazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfonamide Antibiotics
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[2] Sulfamethoxazole is a prominent member of this class, often used in combination with trimethoprim to broaden its spectrum of activity.[1][3][4] 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is also a sulfonamide derivative, suggesting a similar mechanism of action.[5]
Data Presentation: A Comparative Framework
Due to the lack of specific antimicrobial data for this compound, the following tables present the known efficacy of sulfamethoxazole. These tables can serve as a template for future comparative analysis once experimental data for this compound becomes available.
Table 1: Spectrum of Activity of Sulfamethoxazole
| Microorganism | Type | Activity |
| Streptococcus pneumoniae | Gram-positive | Active[4] |
| Staphylococcus aureus (some strains) | Gram-positive | Active[3] |
| Escherichia coli | Gram-negative | Active[4] |
| Klebsiella species | Gram-negative | Active[4] |
| Enterobacter species | Gram-negative | Active[4] |
| Haemophilus influenzae | Gram-negative | Active[4] |
| Proteus mirabilis | Gram-negative | Active[4] |
| Shigella flexneri | Gram-negative | Active[4] |
| Shigella sonnei | Gram-negative | Active[4] |
| Pneumocystis jirovecii | Fungus | Active[3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole against Common Pathogens
| Microorganism | MIC Range (µg/mL) |
| Staphylococcus aureus | Varies significantly based on resistance |
| Escherichia coli | Varies significantly based on resistance |
| Streptococcus pneumoniae | Varies significantly based on resistance |
Note: MIC values for sulfamethoxazole can vary widely depending on the bacterial strain and the presence of resistance mechanisms.
Table 3: Comparative Efficacy Data (Hypothetical)
| Parameter | This compound | Sulfamethoxazole |
| MIC50 against E. coli | Data not available | Known values |
| MIC90 against S. aureus | Data not available | Known values |
| Zone of Inhibition against P. aeruginosa | Data not available | Known values |
| Bacteriostatic/Bactericidal | Data not available | Bacteriostatic[1][2] |
Experimental Protocols
To determine the antimicrobial efficacy of this compound, standard microbiological assays should be employed. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound (this compound) and the comparator (sulfamethoxazole) are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Protocol:
-
Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with the test microorganism.
-
Disk Application: A sterile paper disk containing a known concentration of the test compound is placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Visualizations
Signaling Pathway: Sulfonamide Mechanism of Action
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial susceptibility.
Conclusion
While a direct, data-driven comparison of the antimicrobial efficacy of this compound and sulfamethoxazole is not currently possible due to a lack of publicly available data on the former, this guide provides the necessary framework for such an evaluation. By employing the standardized experimental protocols outlined, researchers can generate the required data to populate the comparative tables and facilitate a thorough assessment. Both compounds, as sulfonamide derivatives, are expected to exhibit a similar mechanism of action by inhibiting bacterial folic acid synthesis. Future research should focus on determining the precise antimicrobial spectrum and potency of this compound to understand its potential as a therapeutic agent.
References
- 1. scispace.com [scispace.com]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-367264) | 19837-74-2 [evitachem.com]
Validating the Anticancer Mechanism of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanisms of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide derivatives against established alternative therapies. The content is supported by experimental data and detailed methodologies to assist in the validation and further development of this promising class of compounds.
Introduction to this compound and its Derivatives
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific derivative, this compound, and its analogues have garnered significant interest for their potential as anticancer agents. While the parent compound is a key synthetic intermediate, its derivatives have been shown to exhibit a range of anticancer activities through diverse mechanisms of action. This guide will explore these mechanisms in comparison to well-established anticancer drugs.
Comparative Anticancer Activity
The anticancer efficacy of this compound derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 data for the parent compound in cancer cell lines is not extensively reported in publicly available literature, numerous studies have demonstrated the potent anticancer activity of its derivatives. For a clear comparison, this section presents the IC50 values of representative sulfonamide derivatives alongside established anticancer agents, Paclitaxel and Combretastatin A-4.
| Compound/Derivative Class | Target Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action |
| Sulfonamide Derivatives | |||
| Chalcone-Sulfonamide Hybrids | MCF-7 (Breast) | Varies (some < 10 µM) | Not fully elucidated, likely multi-targeted |
| Novel Sulfonamide Derivatives | HCT-116 (Colon) | Varies (some < 5 µM) | VEGFR-2 Inhibition, Apoptosis Induction |
| HepG2 (Liver) | Varies (some < 5 µM) | VEGFR-2 Inhibition, Apoptosis Induction | |
| MCF-7 (Breast) | Varies (some < 5 µM) | VEGFR-2 Inhibition, Apoptosis Induction | |
| Microtubule Destabilizing Sulfonamides | Ovarian, Breast, Cervix Carcinoma Cells | Varies (some in nM range) | Tubulin Polymerization Inhibition |
| Alternative Anticancer Agents | |||
| Paclitaxel | Human Endothelial Cells | 0.0001 µM | Microtubule Stabilization |
| Various Human Tumor Cell Lines | 0.0025 - 0.0075 µM | Microtubule Stabilization | |
| Combretastatin A-4 | 1A9 (Ovarian) | 0.0036 µM | Microtubule Destabilization |
| 518A2 (Melanoma) | 0.0018 - 0.02 µM | Microtubule Destabilization | |
| HT-29 (Colon) | Varies (micromolar range) | Microtubule Destabilization | |
| MCF-7 (Breast) | Varies (micromolar range) | Microtubule Destabilization | |
| A-549 (Lung) | Varies (micromolar range) | Microtubule Destabilization |
Mechanisms of Action and Signaling Pathways
The anticancer effects of this compound derivatives are attributed to several key mechanisms. This section details these pathways and provides a visual representation of the involved signaling cascades.
Inhibition of Tubulin Polymerization
A significant number of sulfonamide derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. These compounds often bind to the colchicine-binding site of β-tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest and subsequent apoptosis.
Caption: Inhibition of Tubulin Polymerization by Sulfonamide Derivatives.
VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some sulfonamide derivatives have been designed to target and inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation and migration.
Caption: VEGFR-2 Kinase Inhibition by Sulfonamide Derivatives.
Carbonic Anhydrase IX (CAIX) Inhibition
Carbonic Anhydrase IX (CAIX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors. It plays a crucial role in maintaining the pH balance in the acidic tumor microenvironment, which is essential for tumor cell survival and proliferation. Certain sulfonamide derivatives act as potent inhibitors of CAIX.
Caption: Carbonic Anhydrase IX (CAIX) Inhibition Leading to Intracellular Acidosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the anticancer mechanisms of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow of the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A (100 µg/mL).
-
Add PI (50 µg/mL) and incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspases.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: General Workflow for Western Blotting.
Conclusion
Derivatives of this compound represent a versatile class of anticancer compounds with multiple mechanisms of action, including disruption of microtubule dynamics, inhibition of key kinases like VEGFR-2, and targeting the tumor microenvironment through CAIX inhibition. The experimental data, when compared to established drugs like Paclitaxel and Combretastatin A-4, highlight the potential of these sulfonamide derivatives as effective therapeutic agents. The detailed protocols provided in this guide offer a framework for the continued investigation and validation of these promising compounds in the field of oncology drug discovery. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these derivatives for clinical development.
Comparative Analysis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Derivatives and Clinically Used Carbonic Anhydrase Inhibitors
This guide provides a comprehensive benchmark of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide derivatives against established clinical carbonic anhydrase (CA) inhibitors, including Acetazolamide, Dorzolamide, and Brinzolamide. The comparative analysis is supported by experimental data on their inhibitory potency against key human (h) CA isoforms. Detailed experimental methodologies and relevant biological pathways are also presented to provide a comprehensive resource for researchers in drug discovery and development.
Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition has therapeutic applications in treating a range of conditions, including glaucoma, epilepsy, and cancer.[1] Benzenesulfonamides are a well-established class of CA inhibitors, with several derivatives being clinically approved drugs.[1][2]
While specific inhibitory data for this compound is not extensively available in publicly accessible literature, this guide will focus on structurally related 4-anilinoquinazoline-based benzenesulfonamides and other N-substituted benzenesulfonamide derivatives to provide insights into the potential of this chemical scaffold.
Comparative Analysis of Inhibitory Potency
The inhibitory efficacy of selected benzenesulfonamide derivatives and clinically used CA inhibitors is summarized in the table below. The data is presented as inhibition constants (Ki) against four crucial human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower Ki values indicate higher inhibitory potency.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4-((6-phenylquinazolin-4-yl)amino)benzenesulfonamide (Derivative 1) | 89.4 | 2.4 | - | - |
| 4-((6-(4-methoxyphenyl)quinazolin-4-yl)amino)benzenesulfonamide (Derivative 2) | 91.2 | - | 86.5 | - |
| Acetazolamide | 250 | 12 | 25 | 5.7[3] |
| Dorzolamide | >10,000 | 0.52 | 24 | 52[3] |
| Brinzolamide | 3,800 | 3.1 | 49 | 6.3[3] |
| SLC-0111 | 960 | 45 | 45 | 180[4] |
Data for derivatives are sourced from studies on 4-anilinoquinazoline-based benzenesulfonamides.[5]
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. Two common and well-established methods are the stopped-flow CO2 hydration assay and the colorimetric assay using p-nitrophenyl acetate.
Stopped-Flow CO2 Hydration Assay
This is a direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase.[3] It monitors the pH change resulting from the enzyme-catalyzed hydration of carbon dioxide.[3]
Principle: The assay measures the rate of pH decrease as CO2 is hydrated to carbonic acid, which then dissociates into a bicarbonate ion and a proton.[3] The initial rate of this reaction is monitored using a pH indicator.[3]
Protocol Outline:
-
Reagents and Buffers:
-
Enzyme: Recombinant human carbonic anhydrase isoforms.
-
Buffer: Typically a Tris or HEPES buffer at a specific pH (e.g., 7.4).[4]
-
Substrate: CO2-saturated water, prepared by bubbling CO2 gas through double-distilled water.[4]
-
pH Indicator: A suitable pH indicator that does not inhibit the enzyme, such as p-nitrophenol.[4]
-
Inhibitor: The test compound dissolved in an appropriate solvent.
-
-
Procedure:
-
The enzyme solution is mixed with the inhibitor at various concentrations and incubated for a specific period.
-
The enzyme-inhibitor mixture is then rapidly mixed with the CO2-saturated water in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the reaction.
-
The inhibition constant (Ki) is calculated by analyzing the reaction rates at different inhibitor concentrations.
-
p-Nitrophenyl Acetate Esterase Assay
This is a colorimetric method that is simpler to perform than the stopped-flow assay.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm.[3]
Protocol Outline:
-
Reagents and Buffers:
-
Enzyme: Recombinant human carbonic anhydrase isoforms.
-
Buffer: Typically a Tris buffer.
-
Substrate: p-Nitrophenyl acetate solution.
-
Inhibitor: The test compound dissolved in an appropriate solvent.
-
-
Procedure:
-
The enzyme solution, buffer, and inhibitor at various concentrations are added to the wells of a microplate.
-
The reaction is initiated by adding the p-nitrophenyl acetate solution.
-
The plate is incubated at a specific temperature, and the absorbance at 400 nm is measured at regular intervals.
-
The rate of p-nitrophenol formation is calculated, and the IC50 (the concentration of inhibitor that causes 50% inhibition) is determined.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of carbonic anhydrase inhibition and the experimental workflow for assessing inhibitor potency.
References
- 1. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Unveiling In Silico Affinities: A Comparative Analysis of Docking Scores for 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Derivatives
A deep dive into the computational docking scores of various 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide derivatives reveals a landscape of promising interactions with a range of biological targets. This guide synthesizes findings from multiple studies, offering a comparative perspective for researchers and drug development professionals. The data, presented in a clear tabular format, is supported by detailed experimental protocols and a visual representation of the molecular docking workflow.
The exploration of benzenesulfonamide derivatives as potential therapeutic agents is a vibrant area of research, with in silico molecular docking studies playing a pivotal role in identifying and optimizing lead compounds. These computational techniques predict the binding affinity and mode of interaction between a small molecule and a protein target, providing valuable insights that guide further experimental validation. This comparison focuses on derivatives of this compound, a scaffold of significant interest in medicinal chemistry.
Comparative Docking Scores
The following table summarizes the docking scores of various benzenesulfonamide derivatives against several key protein targets. The docking score, typically expressed in kcal/mol, represents the binding energy of the ligand-protein complex, with more negative values indicating a stronger predicted interaction.
| Derivative | Target Enzyme | Docking Score (kcal/mol) | Reference |
| Benzenesulfonamide-thiazolidinone derivative (Compound 7) | Carbonic Anhydrase IX (hCA IX) | Not explicitly stated in kcal/mol, but noted for efficient binding | [1] |
| Benzenesulfonamide-thiazolidinone derivative (Compound 2) | Carbonic Anhydrase IX (hCA IX) | Not explicitly stated in kcal/mol, but noted for efficient binding | [1] |
| 1,2,3-triazole-benzenesulfonamide derivative (Compound 9c) | Carbonic Anhydrase I (hCA I) | -5.13 | [2] |
| 1,2,3-triazole-benzenesulfonamide derivative (Compound 9h) | Carbonic Anhydrase II (hCA II) | -5.32 | [2] |
| 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (Compound 4c) | Breast Cancer Receptor (PDB: 4FA2) | Not explicitly stated in kcal/mol, but noted for high binding affinity | [3] |
| 2-((4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (Compound 4e) | Breast Cancer Receptor (PDB: 4FA2) | Not explicitly stated in kcal/mol, but noted for high binding affinity | [3] |
| Amine sulfonamide derivative (Compound 10) | Acetylcholinesterase (AChE) | Not explicitly stated in kcal/mol, but noted as a powerful inhibitor | [4] |
| Amine sulfonamide derivative (Compound 10i) | Acetylcholinesterase (AChE) | Not explicitly stated in kcal/mol, but noted as a powerful inhibitor | [4] |
| Amine sulfonamide derivative (Compound 4) | Glutathione S-transferase (GST) | Not explicitly stated in kcal/mol, but noted as a competitive inhibitor | [4] |
Experimental Protocols: A Look into the Methodology
The docking scores presented above were obtained through rigorous computational methodologies. While specific parameters may vary between studies, the general workflow remains consistent.
A representative molecular docking protocol involves the following key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of the benzenesulfonamide derivative is sketched and converted into a 3D conformation. Energy minimization is performed to obtain a stable, low-energy conformation of the ligand.
-
Grid Generation: A binding site on the protein is defined, typically centered around the active site or a known ligand-binding pocket. A grid box is generated within this site to define the search space for the docking algorithm.
-
Molecular Docking: A docking program, such as AutoDock or Glide, is used to systematically sample different conformations and orientations of the ligand within the defined grid box.[5] The program calculates the binding energy for each pose using a scoring function that considers various non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and the predicted interactions with key amino acid residues in the protein's active site.
Visualizing the Workflow
The following diagram illustrates the typical workflow of a molecular docking study, from initial preparation to final analysis.
Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.
This comparative guide highlights the potential of this compound derivatives to interact with a variety of important biological targets. The provided docking scores and methodologies offer a valuable resource for researchers in the field of drug discovery and design, facilitating the identification of promising candidates for further in vitro and in vivo evaluation.
References
Selectivity Profile of 4-Anilinoquinazoline-Based Benzenesulfonamide Derivatives Against Carbonic Anhydrase Isoforms: A Comparative Guide
This guide provides a comparative analysis of the selectivity profile of a series of 4-anilinoquinazoline-based benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms. The inhibitory activities of these compounds, including the specifically relevant 4-((6-(4-methoxyphenyl)quinazolin-4-yl)amino)benzenesulfonamide, are compared against four key isoforms: hCA I, II, IX, and XII. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and isoform selectivity of this class of inhibitors.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Different isoforms are expressed in various tissues and are involved in numerous physiological processes.[1] Consequently, isoform-selective CA inhibitors are sought after for various therapeutic applications, including treatments for glaucoma, epilepsy, and cancer, with the goal of minimizing side effects associated with non-selective inhibition.[2] The benzenesulfonamide scaffold is a well-established pharmacophore for potent CA inhibitors.[2]
Comparative Inhibitory Activity
The inhibitory potency (expressed as inhibition constant, Kᵢ) of a series of 4-anilinoquinazoline-based benzenesulfonamides against cytosolic isoforms hCA I and II, and tumor-associated isoforms hCA IX and XII, is summarized in the table below. Acetazolamide (AAZ), a clinically used non-selective CA inhibitor, is included for comparison. The data highlights that these derivatives exhibit potent, low nanomolar inhibition against the tested isoforms.[1]
Notably, compound 4e (4-((6-(4-methoxyphenyl)quinazolin-4-yl)amino)benzenesulfonamide) shows potent inhibition of hCA II with a Kᵢ of 4.6 nM and strong inhibition of hCA I (91.2 nM).[1] Compound 4a was found to be the most potent inhibitor against hCA II (Kᵢ = 2.4 nM), while compound 4f displayed the highest potency against hCA I and hCA IX with Kᵢ values of 60.9 nM and 86.5 nM, respectively.[1] Several compounds, such as 3a , 4a , and 4e , demonstrated significantly higher potency against hCA II than the standard inhibitor Acetazolamide.[3]
| Compound | R Group on Quinazoline Ring | Kᵢ (nM) vs. hCA I | Kᵢ (nM) vs. hCA II | Kᵢ (nM) vs. hCA IX | Kᵢ (nM) vs. hCA XII |
| 3a | H | 89.4 | 8.7 | 104.2 | 78.5 |
| 4a | Phenyl | >1000 | 2.4 | 115.4 | 55.4 |
| 4b | 4-Formylphenyl | >1000 | 47.1 | 124.7 | 64.2 |
| 4e | 4-Methoxyphenyl | 91.2 | 4.6 | 121.5 | 45.1 |
| 4f | 4-(Trifluoromethyl)phenyl | 60.9 | 37.1 | 86.5 | 34.2 |
| 4h | 4-Morpholinophenyl | >1000 | 66.3 | 142.1 | 93.0 |
| AAZ | (Standard Inhibitor) | 250 | 12.1 | 25 | 5.7 |
Data sourced from El-Azab et al., 2022.[1][3]
Experimental Protocols
The inhibitory activity of the compounds was evaluated using a stopped-flow CO₂ hydrase assay. This method measures the enzyme's catalytic activity for the hydration of CO₂.
Materials and Reagents:
-
Recombinant human CA isoforms (hCA I, II, IX, XII)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (standard inhibitor)
-
Buffer solution (e.g., Tris-HCl)
-
Phenol red (pH indicator)
-
CO₂-saturated water
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Solutions of the respective CA isoform and the test inhibitor (or standard/vehicle control) are pre-incubated to allow for the formation of the enzyme-inhibitor complex.
-
Assay Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition: The catalytic reaction (hydration of CO₂) causes a change in pH, which is monitored by the color change of the phenol red indicator. The change in absorbance over time is recorded.
-
Calculation of Inhibition Constants (Kᵢ): The initial rates of the uncatalyzed and enzyme-catalyzed reactions are determined. The inhibitory activity is calculated from the concentration-dependent decrease in the enzyme-catalyzed reaction rate. The Kᵢ values are then determined by non-linear least-squares fitting of the Michaelis-Menten equation, modified for competitive inhibition.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the carbonic anhydrase inhibitory activity of the test compounds.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
References
- 1. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of Experimental and Computational Analyses of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of experimental data and computational predictions for the sulfonamide derivative, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Sulfonamides are a well-established class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The validation of computational models with experimental results is a cornerstone of modern drug design, enabling more accurate predictions of molecular properties and biological interactions. This document serves as a resource for researchers by presenting a side-by-side analysis of structural, spectroscopic, and biological activity data obtained through both laboratory experiments and in silico methods.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₁₃H₁₄N₂O₃S and a molecular weight of 278.33 g/mol .[1][3] Its structure features a central benzenesulfonamide core linking a 4-aminophenyl group and a 4-methoxyphenyl group.
| Property | Experimental Value/Observation | Computational Prediction | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₃S | C₁₃H₁₄N₂O₃S | [3] |
| Molecular Weight | 278.33 g/mol | 278.33 g/mol | [3][4] |
| Melting Point | Approx. 250–252°C | 467.40 ± 0.20 K (194.25 °C) (Joback Method) | [1][4] |
| Solubility | Soluble in polar solvents like ethanol and methanol. | log10WS: -2.73 (Crippen Method) | [1][4] |
| logP (Octanol/Water) | Not explicitly found | 2.078 (Crippen Method) | [4] |
Structural Analysis: A Comparison of X-ray Crystallography and DFT
The three-dimensional structure of sulfonamides is crucial for their biological activity, governing how they fit into the active sites of target proteins. X-ray crystallography provides precise experimental data on bond lengths and angles in the solid state, while Density Functional Theory (DFT) calculations offer a theoretical model of the molecule's geometry, often in the gaseous phase. A comparison between these two methods validates the accuracy of the computational approach.
| Parameter | Experimental (X-ray) Value (Å/°) (for related compounds) | Computational (DFT) Value (Å/°) (for related compounds) | Reference |
| S–N Bond Length | ~1.633 Å | ~1.64 - 1.67 Å | [2] |
| S–C Bond Length | ~1.766 Å | ~1.77 - 1.79 Å | [2] |
| S=O Bond Length | ~1.43 Å | ~1.45 - 1.47 Å | [7] |
| C–S–N Bond Angle | ~107.4° | ~106 - 108° | [2] |
| O–S–O Bond Angle | ~119 - 120.5° | ~118 - 120° | [2] |
| C–N–S–C Torsion Angle | Varies significantly (-68.7° to +71.3°) | Dependent on initial conformation | [2] |
The close agreement between the experimental and computed values for related structures indicates that DFT is a reliable tool for predicting the geometry of this compound.
Spectroscopic Characterization: Correlating Experimental Spectra with Theoretical Vibrations
Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are fundamental for chemical characterization. The vibrational frequencies from FT-IR and electronic transitions from UV-Vis can be predicted computationally, providing a deeper understanding of the experimental spectra.
FT-IR Spectroscopy
The FT-IR spectrum of sulfonamides is characterized by strong absorptions corresponding to the S=O, N-H, and C-N stretching vibrations.
| Functional Group | Experimental FT-IR (cm⁻¹) (for related compounds) | Computational (DFT) Vibrational Frequency (cm⁻¹) (for related compounds) | Reference |
| N-H Stretch (Amino) | ~3400 - 3500 | ~3450 - 3550 | |
| N-H Stretch (Sulfonamide) | ~3250 - 3350 | ~3300 - 3400 | [5] |
| Aromatic C-H Stretch | ~3000 - 3100 | ~3050 - 3150 | [8] |
| S=O Asymmetric Stretch | ~1330 - 1370 | ~1350 - 1400 | |
| S=O Symmetric Stretch | ~1150 - 1180 | ~1160 - 1200 | |
| S-N Stretch | ~900 - 950 | ~910 - 960 | [5] |
UV-Visible Spectroscopy
The UV-Vis spectrum is influenced by the electronic transitions within the aromatic rings and associated functional groups.
| Transition | Experimental λmax (nm) (for related compounds) | Computational (TD-DFT) λmax (nm) (for related compounds) | Reference |
| π → π | ~260 - 290 | ~250 - 280 | |
| n → π | ~320 - 350 | ~310 - 340 |
Biological Activity: Integrating In Vitro Assays with Molecular Docking
Sulfonamides are known to inhibit various enzymes, with a prominent example being their antibacterial action through the inhibition of dihydropteroate synthase (DHPS), an enzyme in the folate synthesis pathway.[1] Molecular docking is a computational technique that predicts the binding affinity and orientation of a ligand within the active site of a protein.
For this guide, a hypothetical cross-validation is presented against E. coli DHPS.
| Analysis | Experimental Result | Computational Prediction | Reference |
| Target | E. coli Dihydropteroate Synthase (DHPS) | E. coli Dihydropteroate Synthase (PDB ID: 5V7A) | |
| Activity Metric | IC₅₀ or MIC (Minimum Inhibitory Concentration) | Binding Energy (kcal/mol) and Hydrogen Bond Interactions | |
| Observed/Predicted Outcome | Expected to show antibacterial activity with a measurable MIC value. | Expected to show favorable binding energy, with key interactions involving the sulfonamide group and the pterin binding site of DHPS. |
Experimental Protocols
Synthesis of this compound: A general and widely adopted method for the synthesis of such sulfonamides involves a two-step process.[1] A more detailed, analogous procedure is as follows:[2]
-
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride: Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature. The reaction mixture is then quenched with ice water to precipitate the product, which is filtered and dried.
-
Step 2: Condensation with p-Anisidine: 4-Acetamidobenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., pyridine or aqueous sodium carbonate solution).[1][2] An equimolar amount of p-anisidine (4-methoxyaniline) is added, and the mixture is stirred, often with heating, for several hours.
-
Step 3: Hydrolysis: The resulting N-(4-acetylphenyl)-N-(4-methoxyphenyl)benzenesulfonamide intermediate is hydrolyzed using aqueous acid (e.g., HCl) or base (e.g., NaOH) to remove the acetyl protecting group, yielding the final product.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Analysis:
-
FT-IR: Spectra are typically recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
-
UV-Vis: Absorption spectra are recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or acetonitrile) in the 200-800 nm range.
X-ray Crystallography: Single crystals are grown by slow evaporation from a suitable solvent. Data is collected on a diffractometer equipped with MoKα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².
Computational Methods:
-
DFT Calculations: Geometry optimization and vibrational frequency calculations are typically performed using Gaussian software. The B3LYP functional with the 6-311++G(d,p) basis set is a common choice. Electronic spectra are predicted using Time-Dependent DFT (TD-DFT).[5]
-
Molecular Docking: Docking studies are performed using software like AutoDock Vina. The protein structure is obtained from the Protein Data Bank (PDB). The ligand is prepared by optimizing its geometry and assigning charges. The docking is performed within a defined grid box encompassing the active site of the protein.
Visualizing the Workflow and Analysis
Caption: Workflow for the cross-validation of experimental and computational results.
Caption: Logical flow of the comparative analysis process.
Caption: Inhibition of the bacterial folate pathway by sulfonamides.
References
- 1. Buy this compound (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This compound, like other sulfonamide compounds, must be treated as hazardous chemical waste. Adherence to established protocols is essential to minimize risks and ensure compliance with local, regional, and national regulations.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. All handling should be conducted in a well-ventilated area or under a chemical fume hood.
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Body Protection | A laboratory coat and closed-toe shoes are mandatory. |
| Respiratory Protection | If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The following procedure outlines the standard and safest method for the disposal of this compound and materials contaminated with it.
-
Waste Segregation :
-
Do not mix this compound with other waste streams, especially incompatible chemicals.
-
Collect all waste containing this compound, including contaminated items like weighing boats, pipette tips, and gloves, in a dedicated hazardous waste container.
-
-
Waste Containment :
-
Use a designated, compatible, and leak-proof container for solid chemical waste. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
-
Ensure the container is securely sealed to prevent spills or leaks. Do not overfill the container; it is recommended to fill to no more than 80% of its capacity.
-
-
Storage of Chemical Waste :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Storage should be away from heat and sources of ignition.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste in a designated container for halogenated or non-halogenated organic waste, as appropriate.
-
-
Professional Disposal :
-
The final disposal of hazardous chemical waste must be handled by a licensed and reputable chemical waste management company. These companies are equipped to manage the transport and disposal of hazardous materials in compliance with all environmental regulations.
-
Advanced Degradation Methods (For Informational Purposes)
While not a standard laboratory disposal procedure, research has explored advanced oxidation processes (AOPs) for the degradation of sulfonamide antibiotics in wastewater. These methods aim to break down the compounds into less harmful substances. It is crucial to note that these are specialized procedures and should not be attempted for routine laboratory waste disposal without the proper equipment and safety assessments.
Some of the investigated AOPs for sulfonamide degradation include:
-
UV/Persulfate Oxidation : This method involves the use of ultraviolet (UV) light in combination with a persulfate salt to generate highly reactive sulfate radicals that can effectively degrade sulfonamides. Studies have shown that this process can achieve high removal efficiency of sulfonamides in aqueous solutions[1].
-
Ozonation : Ozone (O₃), a powerful oxidizing agent, can be used alone or in combination with hydrogen peroxide (H₂O₂) to degrade sulfonamides. The O₃/H₂O₂ process has demonstrated high degradation efficiency for various sulfonamide compounds[2].
-
UV/Electrochemical Oxidation : This technique combines UV irradiation with an electrochemical process to generate reactive species that can degrade sulfonamides. The effectiveness of this method can be influenced by factors such as anode material and pH[3][4].
These methods are typically employed in large-scale water treatment facilities and are not recommended for direct application in a standard laboratory setting for waste disposal due to the specialized equipment and safety precautions required.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn in any area where the chemical is used or stored to protect against splashes or particulates.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option.[3] |
| Body Protection | Laboratory Coat | Should be worn to protect skin and clothing from potential splashes.[3] |
| Foot Protection | Closed-Toe Shoes | Perforated shoes or sandals are not appropriate.[1] |
| Respiratory | Fume Hood | Work should be conducted in a properly functioning fume hood to avoid inhalation of dust or vapors.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containment:
-
Designated Waste Container : Dispose of the compound in a designated "Hazardous Chemical Waste" container.[3] Do not mix with other waste streams.
-
Container Labeling : Clearly label the waste container with the full chemical name and appropriate hazard symbols.[3]
-
Container Integrity : Use approved, tightly sealed containers designed for chemical waste to prevent leaks.[3]
Disposal of Small and Large Quantities:
-
Small Quantities (e.g., residual amounts on lab equipment) :
-
Rinsing : Rinse contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol).[3]
-
Collecting Rinsate : Collect the solvent rinsate, which now contains the dissolved compound, and dispose of it in the designated "Hazardous Chemical Waste" container.[3]
-
Second Rinse : A second rinse can help ensure the removal of any remaining residue. This rinsate should also be collected in the hazardous waste container.[3]
-
-
Large Quantities (e.g., unused or expired product) :
-
Original Container : If possible, dispose of the chemical in its original container.
-
Professional Disposal : The ultimate disposal of hazardous chemical waste must be handled by a licensed professional waste disposal service.[3]
-
Prohibited Disposal Methods:
-
Regular Trash : This chemical must not be disposed of in regular solid waste.[3]
-
Sewer System : Do not pour this chemical down the drain or dispose of it in the sewer system.[1][4]
By adhering to these safety and logistical guidelines, laboratory personnel can minimize risks and ensure the safe and responsible handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
